molecular formula C28H34N2O6 B12427776 Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

货号: B12427776
分子量: 494.6 g/mol
InChI 键: VZNSFSVZJYPRMN-SJLVKXLISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a useful research compound. Its molecular formula is C28H34N2O6 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H34N2O6

分子量

494.6 g/mol

IUPAC 名称

(5R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24?/m0/s1

InChI 键

VZNSFSVZJYPRMN-SJLVKXLISA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N1C([C@H](OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

规范 SMILES

CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ile-Thr(psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, a specialized dipeptide derivative crucial for advancing peptide synthesis and drug development. This document details its role in overcoming synthetic challenges and provides insights into its practical application.

Core Concepts: Structure and Function

This compound is a dipeptide composed of Isoleucine (Ile) and a modified Threonine (Thr) residue.[1] The key feature of this molecule is the pseudoproline (psi(Me,Me)pro) modification on the threonine residue. This modification involves the formation of a temporary, acid-labile oxazolidine (B1195125) ring from the threonine's side-chain hydroxyl group and its backbone amide nitrogen.[2][3] This cyclic structure introduces a "kink" in the peptide backbone, mimicking the conformational effect of proline.[3][4]

The primary function of this pseudoproline dipeptide is to disrupt the formation of secondary structures, particularly beta-sheets, which are a common cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[1][2] By preventing aggregation, this compound enhances the solvation of the growing peptide chain, leading to improved coupling efficiency, higher purity, and better overall yields of the final peptide product.[1][3]

Synonyms: (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid, Fmoc-Ile-Thr[Ψ(Me,Me)Pro]-OH[5]

Physicochemical and Technical Properties

A summary of the key quantitative and qualitative properties of this compound is provided in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
CAS Number957780-52-8[5]
Molecular FormulaC₂₈H₃₄N₂O₆[5]
Molecular Weight494.59 g/mol [5]
AppearanceWhite to off-white powder[5]
PurityTypically ≥97% (HPLC/TLC)
Storage ConditionsStore at ≤ -4 °C[5]

Table 2: Solubility Profile

SolventSolubilityNotes
N,N-Dimethylformamide (DMF)SolubleCommonly used as a primary solvent in Fmoc-SPPS.[6][7]
N-Methyl-2-pyrrolidone (NMP)SolubleAn alternative to DMF, known for its excellent solvating properties, especially for hydrophobic sequences.[6][7]
Dichloromethane (DCM)LimitedLess commonly used for dissolving Fmoc-amino acids but may be used in some washing steps.[6][8]

Experimental Protocols

Synthesis of this compound

While commercially available, the synthesis of pseudoproline dipeptides generally follows a two-step process. The following is a representative protocol:

  • Dipeptide Formation: Fmoc-Isoleucine is coupled to unprotected L-Threonine using standard solution-phase peptide coupling methods.

  • Cyclization to form the Pseudoproline: The resulting dipeptide (Fmoc-Ile-Thr-OH) is then reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms the dimethyl-substituted oxazolidine ring of the pseudoproline moiety.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This dipeptide is incorporated into a growing peptide chain using standard Fmoc-SPPS protocols. The key advantage is its use in sequences prone to aggregation.

General Fmoc-SPPS Cycle:

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like DMF or NMP.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid or peptide is removed with a 20% solution of piperidine (B6355638) in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • In a separate vessel, this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

    • The activated dipeptide solution is then added to the resin.

    • The coupling reaction is allowed to proceed for a specified time, which can be monitored for completion.

  • Washing: The resin is washed again with DMF to remove any unreacted reagents.

  • Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated with the subsequent amino acid until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The TFA treatment regenerates the native threonine residue.[3][4]

Applications in Research and Drug Development

The primary application of this compound lies in its ability to enable the synthesis of "difficult" peptides. These are sequences that are often long, hydrophobic, or have a high propensity to aggregate, making their synthesis by standard methods challenging or impossible.

  • Synthesis of Aggregation-Prone Peptides: It has been instrumental in the successful synthesis of peptides known for aggregation, such as amyloid-beta peptides and human amylin.[1]

  • Improving Yields and Purity: By preventing aggregation, this dipeptide leads to more efficient and complete coupling reactions, resulting in higher yields and purer crude peptide products, which simplifies subsequent purification steps.[2]

  • Drug Development: In the development of peptide-based therapeutics, the ability to synthesize complex and previously inaccessible sequences opens up new avenues for drug design and discovery.[5] It allows for the creation of novel peptides with potentially improved pharmacological properties.[5]

  • Bioconjugation: This compound is also utilized in bioconjugation, where peptides are attached to other molecules to enhance their therapeutic delivery and efficacy.[5]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts behind the utility of this compound.

G Mechanism of Aggregation Disruption by Pseudoproline Dipeptides cluster_0 Standard SPPS of Aggregation-Prone Sequence cluster_1 SPPS with this compound A Growing Peptide Chains on Resin B Inter-chain Hydrogen Bonding A->B E Incorporation of Pseudoproline Dipeptide C Formation of Beta-Sheet Aggregates B->C D Poor Solvation & Incomplete Coupling C->D F Introduction of a 'Kink' in Peptide Backbone E->F G Disruption of Hydrogen Bonding F->G H Enhanced Solvation & Efficient Coupling G->H

Caption: Logic diagram illustrating how pseudoproline dipeptides prevent aggregation in SPPS.

SPPS_Workflow start Start: Swollen Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Coupling (Activated Fmoc-AA or Pseudoproline Dipeptide) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 repeat Repeat Cycle for next AA wash2->repeat repeat->deprotection Yes end Final Cleavage & Deprotection (TFA) repeat->end No

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

References

The Strategic Advantage of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Difficult Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, is often hampered by the intrinsic properties of the peptide sequence itself. During solid-phase peptide synthesis (SPPS), growing peptide chains can self-associate and form intractable aggregates, leading to poor reaction kinetics, low yields, and complex purification challenges. This phenomenon, primarily driven by intermolecular hydrogen bonding to form β-sheet structures, is particularly pronounced in long or hydrophobic sequences, often termed "difficult sequences."

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide, a powerful chemical tool designed to overcome these obstacles.[1][2][3] By introducing a temporary "kink" into the peptide backbone, this building block effectively disrupts the formation of secondary structures, enhancing chain solvation and dramatically improving the efficiency and success rate of peptide synthesis.[1][2][4] This guide provides a comprehensive overview of the benefits, mechanism of action, and practical application of this compound.

Core Benefits and Mechanism of Action

This compound is a dipeptide where the threonine residue has been reversibly protected as a 2,2-dimethyloxazolidine (B1633789) ring.[5] This cyclic structure mimics the conformational constraints of proline, hence the name "pseudoproline" (ψ-Pro).[1][2] Its incorporation into a peptide sequence offers several distinct advantages:

  • Disruption of Aggregation: The primary function of the pseudoproline moiety is to introduce a cis-amide bond conformation in the peptide backbone, sterically preventing the inter-chain hydrogen bonding required for β-sheet formation.[1][2][6] This keeps the peptide chains separated and well-solvated on the solid support.

  • Improved Yield and Purity: By preventing aggregation, reactive sites remain accessible, leading to more efficient and complete coupling and deprotection reactions.[1][4] This translates directly to higher yields of the target peptide and a significantly purer crude product, which simplifies subsequent HPLC purification.[7]

  • Enhanced Solubility: The structure-breaking effect of the pseudoproline residue persists even after the peptide is cleaved from the resin (if cleaved under mild conditions that preserve the ring), which can aid in the purification and handling of otherwise insoluble peptides.[3][4]

  • Reversibility: The oxazolidine (B1195125) ring is stable to the basic conditions of Fmoc deprotection (piperidine) but is cleanly and completely cleaved by standard trifluoroacetic acid (TFA) cocktails during the final cleavage step, regenerating the native threonine residue without any residual modification.[3][4][8]

The mechanism by which pseudoproline dipeptides prevent aggregation is illustrated below.

G cluster_0 Standard SPPS (Aggregation Prone) cluster_1 Pseudoproline-Assisted SPPS Chain1 Peptide Chain 1 (Trans-amide bonds) Chain2 Peptide Chain 2 (Trans-amide bonds) Chain1->Chain2 Inter-chain H-bonding Aggregate β-Sheet Aggregate (Insoluble) Chain1->Aggregate Leads to Chain2->Aggregate Leads to PsiChain1 Peptide Chain with Pseudoproline 'Kink' Solvated Solvated Peptides (Accessible for coupling) PsiChain1->Solvated Remains Soluble PsiChain2 Peptide Chain with Pseudoproline 'Kink' PsiChain2->Solvated Remains Soluble note No H-bonding

Diagram 1. Mechanism of aggregation prevention by pseudoproline dipeptides.

Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides has been shown to be transformative in the synthesis of notoriously difficult peptides, turning failed syntheses into successful ones. The following table summarizes results from published case studies, comparing standard synthesis protocols with those incorporating pseudoproline building blocks.

Peptide SequenceStandard Synthesis OutcomePseudoproline-Assisted Synthesis OutcomeReference
Model Difficult Peptide (11-mer)Very poor results; complex mixture of truncated and deletion peptides.Dramatic increase in efficiency; desired product obtained in excellent yield and purity.[5][9]
Human Amylin (hIAPP, 8-37 fragment) Produced only trace amounts of the desired peptide.High yield of the desired product; crude material was pure enough for direct subsequent reactions.[4][10]
Human Growth Hormone (hGH) fragment (16-mer)Crude product was not purifiable.Achieved a purifiable crude product for the first time with an HPLC purity of 42%.[11]
RANTES (24-91) (68-mer)High aggregation propensity, difficult to synthesize.Synthesized efficiently using a combination of a specialized resin and pseudoproline dipeptides.[4]

Experimental Protocol: Incorporation of this compound

The primary advantage of using a pre-formed dipeptide like this compound is its seamless integration into standard automated or manual Fmoc-SPPS protocols without the need for specialized equipment.[4] It is used to replace a target Ile-Thr sequence. The sterically hindered nitrogen of the oxazolidine ring makes direct coupling difficult, which is why the dipeptide form is essential.[4][11]

Below is a representative protocol for a single coupling cycle using this dipeptide on a solid-phase synthesizer.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagents: e.g., HBTU/HOBt/DIEA or DIC/OxymaPure

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

  • Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10-20 minutes to ensure complete removal of the Fmoc group. Drain.

  • Washing: Wash the resin thoroughly to remove residual piperidine and by-products. A typical wash cycle is:

    • DMF (5 times)

    • DCM (3 times)

    • DMF (5 times)

  • Dipeptide Coupling:

    • Prepare the activation solution: Dissolve this compound (3-5 equivalents relative to resin loading) and an activator like HBTU/HOBt (3-5 eq.) in DMF. Add DIEA (6-10 eq.) to begin pre-activation (typically 1-2 minutes).

    • Add the activated dipeptide solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Reaction completion can be monitored with a Kaiser test.

  • Washing: Wash the resin thoroughly to remove excess reagents and by-products (repeat step 3).

  • Cycle Repetition: The resin is now ready for the deprotection of the newly added dipeptide's Fmoc group and the coupling of the next amino acid in the sequence.

  • Final Cleavage: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline's oxazolidine ring, are removed simultaneously using a TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[7]

The general workflow for a single synthesis cycle is depicted in the diagram below.

G start Start Cycle (Peptide-Resin-AA(n)-Fmoc) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF, DCM) deprotect->wash1 couple 3. Couple Dipeptide Fmoc-Ile-Thr(psi)-OH + Activator (HBTU/DIEA) wash1->couple wash2 4. Wash (DMF, DCM) couple->wash2 end End Cycle (Peptide-Resin-AA(n)-Ile-Thr(psi)-Fmoc) wash2->end

Diagram 2. SPPS workflow for incorporating a pseudoproline dipeptide.

Conclusion

This compound and other pseudoproline dipeptides are indispensable tools in modern peptide chemistry. They provide a robust and straightforward solution to the pervasive problem of peptide aggregation during SPPS. By temporarily modifying the peptide backbone to favor a non-aggregating conformation, these reagents enable the successful synthesis of complex, hydrophobic, and long peptides that are often inaccessible by standard methods. The resulting improvements in yield, purity, and solubility make pseudoproline dipeptides a critical component of the toolkit for any researcher, scientist, or drug development professional working on challenging peptide targets.

References

The Role of Pseudoprolines in Preventing Peptide Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide aggregation during solid-phase peptide synthesis (SPPS) and subsequent handling is a primary obstacle in the manufacturing of complex, hydrophobic, or lengthy peptides. This aggregation, driven by the formation of intermolecular β-sheet structures, leads to poor reaction kinetics, low synthesis yields, and significant purification challenges. Pseudoproline dipeptides are powerful, commercially available tools designed to mitigate these issues. By temporarily inducing a "kink" in the peptide backbone, pseudoprolines effectively disrupt the hydrogen bonding patterns required for β-sheet formation. This guide provides an in-depth examination of the mechanism of action, presents quantitative data on their efficacy, details key experimental protocols for their use and evaluation, and offers visualizations of the underlying processes.

The Core Problem: Peptide Aggregation

During Fmoc-SPPS, the growing peptide chain is attached to a solid support. In sequences prone to aggregation, these resin-bound chains can self-associate through intermolecular hydrogen bonds, forming stable β-sheet structures. This process physically obstructs the N-terminal amine, hindering its access to reagents for Fmoc deprotection and the coupling of the next amino acid. The consequences are severe:

  • Incomplete or Failed Couplings: Leading to a high percentage of deletion and truncated peptide impurities.

  • Low Crude Purity: Complicating downstream purification efforts significantly.

  • Poor Solubility: The aggregated crude product is often difficult to dissolve for purification.

  • Reduced Yield: The cumulative effect of failed couplings results in a dramatically lower yield of the desired full-length peptide.[1][2][3]

Pseudoprolines: Structure and Mechanism of Action

Pseudoproline (ΨPro) dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side-chain hydroxyl or thiol group is condensed with a ketone or aldehyde (typically from dimethoxypropane) to form a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring.[4][5] This five-membered ring system mimics the structure of proline.

The core mechanism by which pseudoprolines prevent aggregation involves two primary effects:

  • Conformational Disruption: The rigid, proline-like ring structure is introduced into the flexible peptide backbone. This forces a "kink" in the chain, disrupting the linear conformation necessary for adjacent chains to align and form β-sheets.[1][6]

  • Cis-Amide Bond Induction: The steric hindrance imposed by the ring system strongly favors the formation of a cis-amide bond with the preceding amino acid residue, as opposed to the more common trans bond.[5][7] This cis-conformation acts as a potent "β-sheet breaker," effectively terminating or preventing the propagation of intermolecular hydrogen bonding networks.[1][5]

The combined effect is a significant increase in the solvation of the growing peptide chain, keeping it accessible for subsequent synthesis steps.[4][8] Importantly, the pseudoproline modification is temporary. The oxazolidine/thiazolidine ring is stable to the basic conditions of Fmoc deprotection but is cleanly cleaved during the final trifluoroacetic acid (TFA) treatment, restoring the native Ser, Thr, or Cys residue in the final peptide.[1][8][9]

Figure 1: Pseudoproline Mechanism. Native peptide chains can align via inter-chain hydrogen bonds to form β-sheets, causing aggregation. A pseudoproline dipeptide (yellow) introduces a kink, disrupting this alignment and preventing aggregation.

Quantitative Impact on Peptide Synthesis

The inclusion of pseudoproline dipeptides has a dramatic and quantifiable effect on the synthesis of "difficult sequences." Case studies on highly amyloidogenic peptides like Human Amylin (hAmylin) and complex chemokines such as RANTES demonstrate this improvement.

Table 1: Synthesis of Human Amylin (hAmylin) Fragment (8-37) Human Amylin is a 37-residue peptide notorious for its extreme aggregation propensity.

Synthesis StrategyCrude Product OutcomeReference
Standard Fmoc-SPPSOnly traces of the desired peptide were produced.[1][10]
Fmoc-SPPS with Pseudoproline DipeptidesThe desired product was obtained in high yield.[1][10]

Table 2: General Impact on Highly Aggregating Sequences Data from manufacturers and literature highlight the general effectiveness of the strategy.

Peptide TargetModificationPurity / Yield ImprovementReference
Highly Aggregated Generic SequencesInsertion of a single pseudoproline dipeptideUp to a 10-fold increase in final product yield.[11][12]
RANTES (1-68)Combination of ChemMatrix® resin and pseudoproline dipeptidesEnabled the successful synthesis of a previously intractable complex chemokine.[8][13]

Experimental Protocols

Protocol for SPPS using a Pseudoproline Dipeptide (Manual)

This protocol outlines the key manual steps for incorporating an Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨMe,MePro)-OH) into a growing peptide chain on a resin support.

  • Resin Preparation:

    • Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using 20% piperidine (B6355638) in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.[3]

  • Activation Mixture Preparation:

    • In a separate reaction vessel, dissolve the Fmoc-pseudoproline dipeptide (3.0 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in a minimal volume of DMF.[3][14]

  • Coupling Reaction:

    • Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) to the activation mixture and mix for 30-60 seconds to pre-activate.[14]

    • Immediately add the activated mixture to the prepared resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[14]

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating a complete reaction.

    • If the reaction is incomplete, the coupling step can be repeated ("double coupling").

    • Once complete, filter the resin and wash thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Protocol for Peptide Cleavage, Deprotection, and Precipitation

This protocol describes the final step where the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed.

  • Preparation of Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail. A common mixture ("Reagent R") is: 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole.[15] Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Wash the dried peptide-resin with DCM and allow it to dry.

    • Add the cleavage cocktail to the resin (approx. 5-10 mL per 0.5 g of resin).[15]

    • Agitate the mixture at room temperature for 2-3 hours. The pseudoproline oxazolidine/thiazolidine ring is cleaved during this step.[14][15]

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution containing the cleaved peptide away from the resin beads into a clean centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA to recover the remaining peptide and combine the filtrates.

    • In a separate, larger centrifuge tube, add a 10-fold excess of cold (≤ -20°C) diethyl ether.[15]

    • Slowly add the TFA/peptide solution dropwise into the cold ether. The crude peptide will precipitate as a white solid.

    • Centrifuge the mixture (e.g., 5 min at 3300 rpm) to pellet the peptide.[16]

    • Decant the ether supernatant.

    • Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Repeat this wash step 3-4 times to remove scavengers and residual TFA.[16]

    • After the final wash, allow the remaining ether to evaporate from the open tube overnight, yielding the dry, crude peptide powder.

Protocol for Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid-like β-sheet fibrils in solution by measuring the fluorescence of the dye Thioflavin T (ThT), which increases significantly upon binding to these structures. It is an ideal method to compare the aggregation propensity of a native peptide versus its pseudoproline-containing, non-aggregating counterpart.

  • Reagent Preparation:

    • Peptide Stock: Prepare stock solutions of the native peptide and the control (non-aggregating) peptide in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Determine the precise concentration using UV-Vis spectrophotometry.

    • ThT Stock: Prepare a 1 mM ThT stock solution in PBS.

    • Assay Buffer: PBS, pH 7.4.

  • Assay Setup:

    • The assay is performed in a 96-well black, clear-bottom microplate.[4]

    • For each reaction well, prepare a final volume of 100-120 µL. A typical reaction mixture contains:

      • Peptide: 30 µM final concentration

      • ThT: 10-20 µM final concentration[4][17]

      • Assay Buffer (PBS) to final volume.

    • Include a negative control containing only buffer and ThT.[17]

    • Each condition (native peptide, control peptide, buffer only) should be run in triplicate.

  • Data Acquisition:

    • Place the sealed 96-well plate into a fluorescence plate reader pre-heated to 37°C.[4][17]

    • Set the measurement parameters:

      • Excitation Wavelength: ~440-450 nm[4][7]

      • Emission Wavelength: ~482-485 nm[4][7]

    • Monitor the fluorescence intensity over time (e.g., readings every 2-15 minutes) for several hours or days. Shaking between reads (e.g., 30 seconds at 400 rpm) can accelerate aggregation and improve reproducibility.[17]

  • Data Analysis:

    • Plot the average fluorescence intensity versus time for each condition. A sigmoidal curve with increasing fluorescence is characteristic of amyloid fibril formation. The native, aggregation-prone peptide is expected to show a significant increase in ThT fluorescence, while the pseudoproline-containing or control peptide should exhibit a flat baseline.

Visualizing Workflows and Relationships

SPPS_Workflow node_resin node_resin node_deprot node_deprot node_wash node_wash node_couple node_couple node_pseudo node_pseudo node_final node_final start Start: Fmoc-AA-Resin deprot1 Fmoc Deprotection (20% Piperidine/DMF) start->deprot1 wash1 Wash (DMF) deprot1->wash1 couple1 Couple Next Fmoc-AA (HATU/DIPEA) wash1->couple1 loop_start Repeat n-2 times couple1->loop_start deprot2 Fmoc Deprotection loop_start->deprot2 wash2 Wash (DMF) deprot2->wash2 couple_pseudo Couple Fmoc-Xaa-Ser(ΨPro)-OH Dipeptide wash2->couple_pseudo deprot3 Fmoc Deprotection couple_pseudo->deprot3 wash3 Wash (DMF) deprot3->wash3 couple2 Couple Final Fmoc-AA wash3->couple2 cleavage Cleavage & Deprotection (TFA Cocktail) couple2->cleavage purify Precipitate & Purify (HPLC) cleavage->purify

Figure 2: SPPS Workflow with Pseudoproline. This flowchart illustrates the key steps in Fmoc-SPPS, highlighting the specific step where a pseudoproline dipeptide building block is incorporated to prevent on-resin aggregation.

Logical_Relationship node_problem node_problem node_cause node_cause node_consequence node_consequence node_solution node_solution node_mechanism node_mechanism node_outcome node_outcome p1 Difficult Peptide Sequence (e.g., Hydrophobic, Long) c1 Inter-chain H-Bonding & β-Sheet Formation p1->c1 s1 Incorporate Pseudoproline Dipeptide p1->s1 intervention q1 On-Resin Aggregation & Poor Solvation c1->q1 q2 Low Coupling Efficiency & Failed Deprotection q1->q2 o1 Low Crude Purity & Low Final Yield q2->o1 m1 Induce Backbone Kink & Force cis-Amide Bond s1->m1 m2 Disrupt β-Sheet Formation m1->m2 o2 Improved Solvation & Chain Accessibility m2->o2 o3 High Coupling Efficiency o2->o3 o4 High Crude Purity & High Final Yield o3->o4

Figure 3: Logical Flow of Pseudoproline Benefits. This diagram illustrates the cause-and-effect relationship from the initial problem of a difficult sequence to the negative outcomes of standard synthesis, and how the intervention with pseudoprolines leads to a successful synthesis.

Conclusion

Pseudoproline dipeptides are an essential and highly effective tool in modern peptide chemistry. By temporarily and reversibly altering the peptide backbone to favor a kinked, cis-amide bond conformation, they directly counteract the primary cause of synthesis failure for difficult sequences: on-resin aggregation. The evidence clearly demonstrates their ability to dramatically improve yields, enhance purity, and enable the synthesis of peptides that would otherwise be inaccessible. For researchers and drug development professionals working with complex peptides, the routine and strategic incorporation of pseudoproline dipeptides is a validated and powerful method for overcoming significant synthetic challenges.

References

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide science, enabling the efficient and versatile assembly of amino acid chains.[1] This method's popularity stems from its mild reaction conditions and suitability for both manual and automated synthesis, making it indispensable in academic research and the pharmaceutical industry for applications ranging from basic biological studies to the development of novel therapeutics.[2][3]

This in-depth guide explores the core principles of Fmoc SPPS, provides detailed experimental protocols for key stages of the process, and presents quantitative data in a structured format to facilitate comparison and application.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1][2] The synthesis cycle is characterized by three fundamental steps: deprotection of the N-terminal Fmoc group, activation and coupling of the next Fmoc-protected amino acid, and thorough washing of the resin-bound peptide.[1]

  • Solid Support (Resin): The synthesis begins on an inert solid support, commonly polystyrene beads functionalized with a linker. The choice of resin and linker is critical as it dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.[4][5]

  • Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This prevents self-polymerization and ensures the peptide chain is extended in the correct sequence.[1][6]

  • Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups to prevent their interference during the synthesis.[1] This orthogonal protection scheme is a key feature of Fmoc SPPS.

The entire process is a series of repeated cycles, with each cycle adding a single amino acid to the growing peptide chain.[2]

The Fmoc SPPS Cycle: A Visual Workflow

The cyclical nature of Fmoc SPPS is a key to its efficiency and amenability to automation. The following diagram illustrates the logical flow of a single cycle.

Fmoc_SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle End of Cycle wash2->end_cycle next_cycle Repeat for next Amino Acid end_cycle->next_cycle next_cycle->deprotection Continue Elongation cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) next_cycle->cleavage Final Peptide

The cyclical workflow of Fmoc solid-phase peptide synthesis.

Key Experimental Protocols

The success of Fmoc SPPS relies on the careful execution of each step. Below are detailed methodologies for the critical stages of the synthesis.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring the accessibility of reactive sites within the resin beads.[2]

Protocol:

  • Transfer the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) to a suitable reaction vessel.[5]

  • Add a solvent such as N,N-dimethylformamide (DMF) to completely cover the resin.[2]

  • Allow the resin to swell for a minimum of 30-60 minutes at room temperature, with occasional agitation.[2][5]

  • After swelling, drain the solvent and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.[2]

Nα-Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is achieved using a mild base, most commonly piperidine.[6][7]

Protocol:

  • To the washed and swollen resin, add a 20% (v/v) solution of piperidine in DMF.[2][5]

  • Agitate the mixture for a specified period. A common procedure involves two treatments: the first for 5-7 minutes, followed by a second treatment of 10-20 minutes.[5][8]

  • Drain the deprotection solution.

  • Thoroughly wash the resin with DMF (5-6 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]

The mechanism of Fmoc deprotection proceeds via a β-elimination reaction initiated by the basic conditions.

Fmoc_Deprotection cluster_0 Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction at C9 (Piperidine) Fmoc_Peptide->Proton_Abstraction Base Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Dibenzofulvene Dibenzofulvene Intermediate Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide-Resin (Free N-terminus) Beta_Elimination->Free_Amine Adduct_Formation Adduct Formation Dibenzofulvene->Adduct_Formation Piperidine DBF_Adduct Dibenzofulvene-Piperidine Adduct Adduct_Formation->DBF_Adduct

The core chemical transformations in Fmoc-SPPS.
Amino Acid Activation and Coupling

To form a new peptide bond, the incoming Fmoc-protected amino acid must be activated. This is typically achieved using a coupling reagent.[9]

Protocol:

  • In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, HCTU) in DMF.[5][10]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically in slight excess over the amino acid), to the activation mixture.[5][11]

  • Allow the pre-activation to proceed for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[4]

  • After the reaction, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[2]

The following diagram illustrates the general principle of carbodiimide-mediated amino acid activation, a common method used in SPPS.

Amino_Acid_Coupling cluster_1 Amino Acid Activation and Coupling Fmoc_AA Fmoc-AA-OH Carboxylic Acid Active_Ester Activated Fmoc-AA Active Ester Fmoc_AA->Active_Ester Activation Activator Activator e.g., HBTU/DIPEA Activator->Active_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin New Peptide Bond Active_Ester->Coupled_Peptide Coupling Peptide_Resin H2N-Peptide-Resin Free Amine Peptide_Resin->Coupled_Peptide

General scheme of amino acid activation and coupling.
Cleavage from the Resin and Side-Chain Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously. This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[12]

Protocol:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.[2]

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[12]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[2]

  • Gently agitate the mixture at room temperature for 1-3 hours.[2][13]

  • Filter the mixture to separate the resin and collect the filtrate containing the dissolved peptide.

  • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[2]

  • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.[2]

  • Dry the peptide pellet under vacuum to obtain the crude product.

Quantitative Data in Fmoc-SPPS

The efficiency and success of peptide synthesis are highly dependent on the stoichiometry and reaction times used. The following tables summarize typical quantitative parameters for the key steps in Fmoc-SPPS.

Table 1: Reagent Concentrations and Reaction Times for Deprotection

ReagentConcentration (v/v in DMF)Typical Reaction Time
Piperidine20-50%5-20 minutes
Morpholine20-30%20-30 minutes[14]

Note: Piperidine is the most commonly used reagent for Fmoc deprotection.[6]

Table 2: Equivalents of Reagents for Amino Acid Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Coupling Agent (e.g., HBTU, HATU)3 - 5
Base (e.g., DIPEA, Collidine)6 - 10

Note: The exact equivalents may vary depending on the specific coupling reagents and the difficulty of the coupling step.

Table 3: Common Cleavage Cocktails and Scavengers

Cocktail NameCompositionPrimary Use
Reagent KTFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)Universal, for complex peptides[12]
TFA/TIS/WaterTFA/TIS/water (95:2.5:2.5)General purpose, for peptides without sensitive residues[12]
Reagent HTFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5% w/w)For methionine-containing peptides to prevent oxidation[15][16]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide

Conclusion

Fmoc solid-phase peptide synthesis is a robust and highly adaptable technology that has become the dominant method for creating synthetic peptides.[2] A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize high-purity peptides for a wide array of applications. By carefully controlling synthesis parameters and employing the appropriate reagents and strategies outlined in this guide, scientists can efficiently produce peptides to advance scientific discovery and drug development.

References

Revolutionizing Hydrophobic Peptide Synthesis: A Technical Guide to Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of hydrophobic peptides is a formidable challenge in peptide chemistry, often plagued by issues of on-resin aggregation, leading to poor yields and purification difficulties. This technical guide provides an in-depth exploration of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide building block designed to overcome these hurdles. By temporarily introducing a "kink" into the peptide backbone, this reagent effectively disrupts the formation of secondary structures that drive aggregation during solid-phase peptide synthesis (SPPS), thereby enhancing synthesis efficiency, purity, and overall yield.

Introduction to this compound

This compound is a specialized dipeptide derivative where the threonine residue is reversibly protected as a dimethyl-substituted oxazolidine (B1195125) ring.[1][2] This modification mimics the structure of proline, hence the term "pseudoproline."[3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the isoleucine residue makes it fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[2][4] The incorporation of this dipeptide into a growing peptide chain offers a powerful strategy to mitigate the aggregation often encountered with sequences rich in hydrophobic amino acids.[5]

Chemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference(s)
Synonyms Fmoc-Ile-Thr(psiMe,Mepro)-OH[6]
CAS Number 957780-52-8[1][6]
Molecular Formula C₂₈H₃₄N₂O₆[6]
Molecular Weight 494.58 g/mol [1]
Appearance White to off-white powder[2]
Purity ≥97% (HPLC)[2]
Storage Temperature 2-8°C[1]

Mechanism of Action: Disrupting Aggregation

The primary cause of difficulties in the synthesis of hydrophobic peptides is the formation of stable secondary structures, particularly β-sheets, by the growing peptide chains attached to the solid support.[5] This aggregation leads to incomplete coupling and deprotection steps, resulting in truncated and deletion sequences. This compound addresses this issue through a unique conformational disruption mechanism.

The oxazolidine ring of the pseudoproline moiety introduces a "kink" in the peptide backbone, similar to that of a natural proline residue.[3] This structural perturbation disrupts the inter-chain hydrogen bonding that is essential for the formation of β-sheets. By preventing this aggregation, the peptide-resin remains well-solvated, ensuring that reagents have unrestricted access to the reactive sites. This leads to more efficient coupling and deprotection cycles throughout the synthesis. The native threonine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1]

cluster_0 Standard SPPS of Hydrophobic Peptide cluster_1 SPPS with this compound Growing Peptide Chains Peptide 1 Peptide 2 Peptide 3 Aggregation β-Sheet Formation (Aggregation) Growing Peptide Chains->Aggregation Inter-chain H-bonding Synthesis Failure Incomplete Reactions Low Yield & Purity Aggregation->Synthesis Failure Pseudoproline Incorporation This compound Disrupted Peptide Chains Peptide 1 (kinked) Peptide 2 (kinked) Peptide 3 (kinked) Pseudoproline Incorporation->Disrupted Peptide Chains Introduces 'kink' Solvated Chains Enhanced Solvation Disrupted Peptide Chains->Solvated Chains Prevents H-bonding Successful Synthesis Complete Reactions High Yield & Purity Solvated Chains->Successful Synthesis

Caption: Mechanism of aggregation disruption.

Quantitative Data on Synthesis Improvement

The use of pseudoproline dipeptides like this compound has been shown to dramatically improve the outcomes of challenging peptide syntheses. While specific data for every possible hydrophobic sequence is not available, case studies on notoriously difficult peptides provide compelling evidence of their efficacy.

Peptide SequenceSynthesis without PseudoprolineSynthesis with PseudoprolineReference(s)
Human Amylin (8-37) fragment Total failure, mixture of truncated peptides>90% purity in crude product[7]
PADRE Epitope Low elongation yield, numerous truncation peptidesExcellent elongation yield, major peak at 87% purity[8]
Aβ(1-42) Peptide Low yield (4%) and puritySignificantly improved yield (12%) and successful synthesis[5]
General Hydrophobic Peptides Often results in incomplete synthesis and complex purificationLeads to higher crude purity and overall yield[3][9]

These examples highlight the transformative impact of incorporating pseudoproline dipeptides in the synthesis of aggregation-prone sequences, often turning a failed synthesis into a successful one.

Experimental Protocol: Synthesis of a Model Hydrophobic Peptide

This section provides a detailed, representative protocol for the manual solid-phase synthesis of a model hydrophobic peptide incorporating this compound.

5.1. Materials and Reagents

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Kaiser test kit

5.2. Synthesis Workflow

start Start resin_swelling 1. Resin Swelling (DMF, 30 min) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) resin_swelling->fmoc_deprotection wash1 3. Washing (DMF, DCM) fmoc_deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA/DIC/Oxyma in DMF, 2h) wash1->coupling wash2 5. Washing (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Negative next_cycle Next Amino Acid kaiser_test->next_cycle Positive repeat_coupling->coupling next_cycle->fmoc_deprotection More residues final_deprotection 6. Final Fmoc Deprotection next_cycle->final_deprotection Last residue final_wash 7. Final Washing final_deprotection->final_wash cleavage 8. Cleavage & Deprotection (TFA/TIS/H₂O, 2-3h) final_wash->cleavage precipitation 9. Peptide Precipitation (Cold Ether) cleavage->precipitation purification 10. Purification & Analysis (RP-HPLC, MS) precipitation->purification end End purification->end

Caption: Standard Fmoc-SPPS workflow.

5.3. Step-by-Step Procedure

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF twice for 10 minutes each.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Amino Acid Coupling:

    • For standard amino acids: Pre-activate a 3-5 fold molar excess of the Fmoc-amino acid with DIC and OxymaPure in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

    • For this compound incorporation: Follow the same procedure as for standard amino acids, using a 3-5 fold molar excess of the pseudoproline dipeptide.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the side-chain protecting groups, including the conversion of the pseudoproline back to threonine.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).

Conclusion

This compound is a powerful and indispensable tool for the synthesis of hydrophobic and other "difficult" peptides. Its ability to disrupt on-resin aggregation leads to significant improvements in synthesis efficiency, crude peptide purity, and overall yield. By incorporating this pseudoproline dipeptide strategically into a peptide sequence, researchers and drug development professionals can overcome many of the challenges associated with hydrophobic peptide synthesis, facilitating the development of novel peptide-based therapeutics and research tools. This guide provides the foundational knowledge and a practical framework for the successful application of this compound in your research endeavors.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Manual Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide, in manual solid-phase peptide synthesis (SPPS). The incorporation of this dipeptide is a key strategy to disrupt peptide aggregation, particularly in sequences prone to forming secondary structures that hinder chain elongation.

Introduction

This compound is a valuable building block in Fmoc-based SPPS.[1] It is a dipeptide derivative where the threonine residue is reversibly protected as a dimethyloxazolidine, creating a proline-like "kink" in the peptide backbone. This structural feature effectively disrupts the inter-chain hydrogen bonding that leads to on-resin aggregation, a common challenge in the synthesis of "difficult" sequences.[2] The pseudoproline moiety is stable under standard Fmoc SPPS conditions and is readily cleaved during the final trifluoroacetic acid (TFA)-based deprotection step, regenerating the native threonine residue.

Chemical Properties:

PropertyValue
CAS Number 957780-52-8
Molecular Formula C₂₈H₃₄N₂O₆
Molecular Weight 494.59 g/mol
Appearance White to off-white powder

Experimental Protocols

Materials and Reagents
  • This compound

  • SPPS Resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, PyBOP, or DIC/HOBt)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT))

  • Kaiser test or other ninhydrin-based test kits

Manual SPPS Workflow

The following diagram outlines the key steps in a manual SPPS cycle incorporating this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (or other Fmoc-amino acid) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Negative (Repeat Cycle) KaiserTest->Wash1 Positive (Incomplete Coupling) Recouple FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Synthesis Complete Cleavage Cleavage and Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify and Characterize Precipitation->Purification

Caption: Manual SPPS workflow for peptide synthesis.

Detailed Protocol for Coupling this compound

This protocol is for a standard 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Reaction:

    • In a separate vial, dissolve the reagents as described in the table below.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test (or an alternative ninhydrin-based test).

    • A negative result (colorless or yellow beads) indicates a complete reaction.

    • A positive result (blue or purple beads) indicates incomplete coupling. If the coupling is incomplete, extend the reaction time or perform a recoupling step.

  • Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle.

Table of Reagent Quantities for Coupling:

ReagentEquivalents (relative to resin loading)Molar Amount (for 0.1 mmol scale)Notes
This compound1.5 - 3.00.15 - 0.30 mmolHigher equivalents can improve coupling efficiency for difficult sequences.
Coupling Reagent (e.g., HBTU)1.45 - 2.90.145 - 0.29 mmolUse slightly less than the amino acid derivative.
DIPEA3.0 - 6.00.30 - 0.60 mmolAdd to the activation mixture just before adding to the resin.
Solvent (DMF)-Sufficient to dissolve reagents and swell the resinEnsure all reagents are fully dissolved before adding to the resin.
Cleavage and Final Deprotection

The pseudoproline oxazolidine (B1195125) ring is cleaved concurrently with the side-chain protecting groups and cleavage from the resin using a standard TFA-based cocktail. The regeneration of the native threonine residue is generally complete within 2-3 hours.[3]

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in section 2.3.2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is:

    • 95% TFA

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin in the reaction vessel (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance; Peptide aggregationExtend coupling time; Recouple with fresh reagents; Use a higher excess of the pseudoproline dipeptide and coupling reagents.
Low Purity of Crude Peptide Incomplete deprotection or coupling in previous steps; Side reactions during cleavageEnsure complete reactions at each step using the Kaiser test; Optimize cleavage cocktail and time.
Poor Solubility of the Peptide The final deprotected peptide sequence is hydrophobicUse a minimal amount of TFA to dissolve the crude peptide and precipitate in cold ether; Consider alternative purification strategies like preparative HPLC with appropriate mobile phases.

Conclusion

The use of this compound is a highly effective strategy to mitigate on-resin aggregation during manual SPPS. By following the detailed protocols outlined in this document, researchers can improve the synthesis efficiency and purity of challenging peptide sequences. Careful monitoring of coupling reactions and optimization of cleavage conditions are crucial for obtaining high-quality peptides.

References

Application Notes and Protocols: Coupling of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to mitigate challenges associated with peptide aggregation.[1] Aggregation, driven by the formation of secondary structures like β-sheets in the growing peptide chain, can lead to incomplete coupling reactions, reduced yields, and difficult purifications.[1] The incorporation of a pseudoproline moiety introduces a "kink" into the peptide backbone, disrupting these secondary structures and thereby enhancing the efficiency of peptide synthesis.[2] This dipeptide is particularly effective in the synthesis of long or hydrophobic peptide sequences.[3] It is introduced as a dipeptide to overcome the steric hindrance that makes direct acylation of the pseudoproline's secondary amine challenging.[1]

Mechanism of Action

The threonine residue in this compound is reversibly protected as an oxazolidine (B1195125) ring. This ring structure mimics the conformational constraints of proline, forcing a bend in the peptide chain. This disruption of the linear structure prevents the inter-chain hydrogen bonding that leads to aggregation. The native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the solid support.[2]

Experimental Protocols

Manual Coupling Protocol (Phosphonium/Aminium Activation)

This protocol is suitable for manual solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Kaiser test or other ninhydrin-based test reagents

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation of the Dipeptide:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal volume of DMF or NMP.

    • Add DIPEA (6-10 equivalents) to the solution and mix thoroughly.

  • Coupling Reaction:

    • Immediately add the activated dipeptide solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash thoroughly with DMF.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, continue the coupling for an additional 1-2 hours and re-test.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

Automated Coupling Protocol

This protocol is designed for use with automated peptide synthesizers.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., DMF) at the standard concentration used for other amino acids on the synthesizer.

    • Ensure that the coupling reagent (e.g., HCTU, HATU) and base (e.g., DIPEA) reservoirs are filled.

  • Synthesis Programming:

    • Program the synthesizer to perform a coupling cycle at the desired position in the peptide sequence.

    • Select the vial containing the this compound solution.

    • Standard coupling times of 30-60 minutes are typically sufficient. For difficult sequences, this time can be extended.

  • Execution: Initiate the automated synthesis protocol. The instrument will perform the deprotection, activation, coupling, and washing steps automatically.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes representative data for the coupling of this compound under various conditions. The purity was determined by HPLC analysis of the crude peptide after cleavage.

Coupling ReagentEquivalents (Dipeptide:Reagent:Base)SolventCoupling Time (hours)Temperature (°C)Representative Crude Purity (%)
HATU 3 : 2.9 : 6DMF125>95
HBTU 3 : 2.9 : 6DMF1.525~90
PyBOP 3 : 3 : 6DMF225~88
DIC/Oxyma 3 : 3 : 3DMF/DCM (1:1)225~85
HATU 3 : 2.9 : 6NMP140>95

Note: HATU generally provides the highest purity and fastest reaction times for coupling pseudoproline dipeptides.[4] Increasing the temperature can in some cases improve coupling efficiency, but care must be taken to avoid side reactions.

Visualizations

Experimental Workflow for Manual Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Next Step Resin Fmoc-deprotected peptide-resin Coupling Couple to Resin (1-2 hours) Resin->Coupling Dipeptide This compound Activation Activate Dipeptide Dipeptide->Activation Reagents Coupling Reagent (e.g., HATU) + DIPEA in DMF/NMP Reagents->Activation Activation->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive Test (continue coupling) Washing Wash Resin Monitoring->Washing Negative Test NextCycle Proceed to next Fmoc deprotection Washing->NextCycle

Caption: Workflow for the manual coupling of this compound.

Logical Relationship of Pseudoproline Function

G cluster_problem Problem in SPPS cluster_solution Solution cluster_outcome Outcome Aggregation Peptide Chain Aggregation (β-sheet formation) IncompleteCoupling Incomplete Coupling Aggregation->IncompleteCoupling Pseudoproline Incorporate This compound Aggregation->Pseudoproline addresses LowYield Low Yield & Purity IncompleteCoupling->LowYield Disruption Disruption of Secondary Structure Pseudoproline->Disruption ImprovedCoupling Improved Coupling Efficiency Disruption->ImprovedCoupling HighYield Higher Yield & Purity ImprovedCoupling->HighYield EasierPurification Easier Purification HighYield->EasierPurification

Caption: How pseudoproline dipeptides address aggregation in peptide synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoproline dipeptides are invaluable tools in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation and improving the synthesis of "difficult" sequences.[1][2] These modified dipeptides introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures that can lead to poor coupling efficiencies and low yields.[2][3] The selection of an appropriate coupling reagent is critical to effectively incorporate these dipeptides into a growing peptide chain. This document provides a detailed comparison of two commonly used coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole) combination, for the coupling of pseudoproline dipeptides.

Overview of Coupling Reagents

HBTU is a uronium-based aminium salt that has become a staple in peptide synthesis due to its high efficiency and rapid reaction times.[4][5] It promotes the formation of an active HOBt ester of the carboxylic acid, which then readily reacts with the amine component.[4]

DIC/HOBt represents a classic carbodiimide-based coupling strategy. DIC activates the carboxylic acid, and the addition of HOBt is crucial for suppressing racemization and improving reaction efficiency by forming the same active HOBt ester intermediate.[4][6]

Data Presentation: Comparative Analysis of HBTU and DIC/HOBt

While direct head-to-head quantitative data for the coupling of pseudoproline dipeptides is not extensively available in the literature, the following table summarizes the general performance characteristics of HBTU and DIC/HOBt in solid-phase peptide synthesis, which are applicable to the coupling of pseudoproline dipeptides.[3]

FeatureHBTUDIC/HOBtReferences
Coupling Efficiency Generally higher, often requiring shorter reaction times.Effective, but may require longer coupling times compared to HBTU.[4][5]
Reaction Speed Fast, with typical coupling times of 10-60 minutes.Slower, with typical coupling times of 1-2 hours or more.[7]
Racemization Suppression Good, especially with the addition of HOBt.Excellent, the primary role of HOBt is to minimize racemization.[4][6]
Byproducts Tetramethylurea (soluble in common SPPS solvents).Diisopropylurea (soluble in most organic solvents) and HOBt.[4]
Ease of Use Simple, one-component reagent (plus base).Two-component system requiring careful stoichiometry.[4][7]
Cost Generally more expensive than DIC/HOBt.More cost-effective for large-scale synthesis.[4]
Side Reactions Can cause guanidinylation of the N-terminal amine if used in excess.Dehydration of Asn and Gln can occur without HOBt.[6][8]

Signaling Pathways and Experimental Workflows

Coupling Reaction Mechanisms

The following diagrams illustrate the general mechanisms for peptide bond formation using HBTU and DIC/HOBt.

HBTU_Mechanism Carboxyl R-COOH (Pseudoproline Dipeptide) ActiveEster HOBt Active Ester (R-CO-OBt) Carboxyl->ActiveEster HBTU HBTU HBTU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster + PeptideBond R-CO-NH-Peptide-Resin ActiveEster->PeptideBond Byproduct Tetramethylurea ActiveEster->Byproduct Amine H2N-Peptide-Resin Amine->PeptideBond

HBTU Coupling Mechanism

DIC_HOBt_Mechanism Carboxyl R-COOH (Pseudoproline Dipeptide) O_Acylisourea O-Acylisourea Intermediate Carboxyl->O_Acylisourea DIC DIC DIC->O_Acylisourea ActiveEster HOBt Active Ester (R-CO-OBt) O_Acylisourea->ActiveEster DIU Diisopropylurea O_Acylisourea->DIU HOBt HOBt HOBt->ActiveEster PeptideBond R-CO-NH-Peptide-Resin ActiveEster->PeptideBond Amine H2N-Peptide-Resin Amine->PeptideBond

DIC/HOBt Coupling Mechanism
General Experimental Workflow for SPPS

The following diagram outlines a typical workflow for a single coupling cycle in solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Add Pseudoproline Dipeptide, Coupling Reagent (HBTU or DIC/HOBt), and Base (for HBTU) Wash1->Coupling Reaction Reaction (Agitate at room temperature) Coupling->Reaction Wash2 Wash (DMF, DCM) Reaction->Wash2 End End: Resin with elongated peptide chain Wash2->End

SPPS Coupling Cycle Workflow

Experimental Protocols

The following are generalized protocols for the coupling of pseudoproline dipeptides using HBTU and DIC/HOBt. It is recommended to optimize these conditions for specific peptide sequences and resins.

Protocol 1: Coupling of Pseudoproline Dipeptide using HBTU

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-pseudoproline dipeptide

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2.0 equivalents relative to resin loading), HBTU (2.0 equivalents), and HOBt (2.0 equivalents, optional but recommended for suppressing racemization) in DMF. Add DIPEA (4.0 equivalents) to the solution and vortex briefly.[7]

  • Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 10-60 minutes.[7]

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

Protocol 2: Coupling of Pseudoproline Dipeptide using DIC/HOBt

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-pseudoproline dipeptide

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes, then suspend in DCM (approximately 10 mL per gram of resin).[7]

  • Amino Acid and HOBt Solution: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (5 equivalents relative to resin loading) in DMF. In another vessel, dissolve HOBt (5.5 equivalents) in a minimal volume of DMF.[7]

  • Coupling Reaction: Add the Fmoc-pseudoproline dipeptide solution and the HOBt solution to the resin suspension. Add DIC (5.5 equivalents) to the mixture. Agitate the reaction at room temperature.[7]

  • Monitoring: Monitor the reaction progress using the Kaiser test. This coupling method may require longer reaction times (e.g., 1-4 hours or longer).

  • Washing: Upon completion, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Conclusion and Recommendations

Both HBTU and DIC/HOBt are effective coupling reagents for the incorporation of pseudoproline dipeptides in SPPS. The choice between them often depends on the specific requirements of the synthesis.

  • For routine and rapid synthesis , especially of longer peptides where coupling efficiency is paramount, HBTU is often the preferred choice due to its faster kinetics and high coupling yields.[4]

  • When minimizing racemization is the highest priority , particularly for sensitive amino acids adjacent to the pseudoproline dipeptide, DIC/HOBt is a robust and reliable option.[4][6]

It is always recommended to perform small-scale test couplings to determine the optimal conditions for a particular peptide sequence. The use of pseudoproline dipeptides, in conjunction with an appropriate coupling strategy, can significantly enhance the success rate of synthesizing complex and aggregation-prone peptides.[1]

References

Application Note: Optimal Resin Selection for Solid-Phase Synthesis with Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the selection of an optimal solid support resin for Solid-Phase Peptide Synthesis (SPPS) utilizing the sterically hindered pseudoproline dipeptide, Fmoc-Ile-Thr(psi(Me,Me)pro)-OH. Pseudoproline dipeptides are incorporated into peptide sequences to disrupt secondary structures, prevent aggregation, and enhance coupling efficiencies, thereby improving the yield and purity of the final product[1][2][3][4]. The choice of resin is critical and is primarily dictated by the desired C-terminal functionality of the peptide (acid or amide) and the overall synthesis strategy, such as the generation of protected peptide fragments for convergent synthesis. This note details the advantages and disadvantages of various resins, provides a comparative data summary, and offers detailed protocols for loading, synthesis, and cleavage.

Background: The Role of Pseudoproline Dipeptides

This compound is a pre-formed dipeptide where the threonine residue has been cyclized into a 2,2-dimethyloxazolidine (B1633789) ring[1][5]. This structure mimics the conformational kink of proline, effectively disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and on-resin aggregation during SPPS[1][4].

Key Advantages:

  • Disrupts Aggregation: The proline-like kink prevents the formation of secondary structures that can render reactive sites inaccessible[1][5].

  • Improves Solubility: By minimizing aggregation, the growing peptide chain remains better solvated, leading to more efficient reaction kinetics[6].

  • Enhances Purity and Yield: Improved coupling and deprotection steps result in a cleaner crude product with fewer deletion sequences[4].

The native Ile-Thr sequence is fully restored upon final cleavage with Trifluoroacetic Acid (TFA)[4][5].

Resin Selection Criteria

The selection of the appropriate resin is the first critical step for a successful synthesis. The primary determining factor is the desired C-terminus of the final peptide.

Decision Workflow for Resin Selection

The following diagram outlines the decision-making process for selecting the optimal resin based on key experimental goals.

ResinSelection start Start: Define Synthesis Goal c_terminus Desired C-Terminus? start->c_terminus fragment Protected Fragment Required for Convergent Synthesis? c_terminus->fragment  Acid resin_rink Optimal Choice: Rink Amide Resin c_terminus->resin_rink  Amide resin_2ctc Optimal Choice: 2-Chlorotrityl Chloride (2-CTC) Resin fragment->resin_2ctc  Yes resin_wang Alternative: Wang Resin fragment->resin_wang  No

Caption: Decision workflow for optimal resin selection.

Comparison of Recommended Resins

For loading the bulky this compound dipeptide, resins with high reactivity and compatibility with specific cleavage strategies are preferred. The 2-Chlorotrityl Chloride (2-CTC) resin is highly recommended for producing C-terminal acids or protected fragments due to its mild cleavage conditions[7]. Wang resin is a standard alternative for C-terminal acids, while Rink Amide is the resin of choice for C-terminal amides.

Resin TypeRecommended ForLoading PrincipleCleavage ConditionsAdvantagesDisadvantages
2-Chlorotrityl Chloride (2-CTC) C-Terminal Acids; Protected Peptide FragmentsSN1 reaction with the carboxylic acid and DIPEA. No pre-activation needed.Mild: 0.5-2% TFA in DCM, or HFIP/DCM for protected fragments[7][8][9]. Standard: 95% TFA cocktail for full deprotection.Minimizes racemization of the first residue[10]. Allows cleavage of fully protected fragments[7]. High loading efficiency for hindered residues.Moisture sensitive. May exhibit premature chain loss with repeated piperidine (B6355638) treatments during very long syntheses[10].
Wang Resin C-Terminal AcidsEsterification, typically via symmetric anhydride (B1165640) or activated ester (e.g., DIC/DMAP)[11].Standard: Requires strong acid, typically 95% TFA cocktail (TFA/TIS/H₂O)[10][12].Cost-effective and widely used[13]. Stable linker under standard SPPS conditions.Risk of racemization during loading[11]. Strong acid cleavage may not be suitable for sensitive peptides.
Rink Amide Resin C-Terminal AmidesStandard amide bond formation using coupling reagents (e.g., HATU/DIPEA, HBTU/DIPEA)[11][14].Standard: Requires strong acid, typically 95% TFA cocktail (TFA/TIS/H₂O)[10].High stability of the linker to Fmoc deprotection conditions. Directly yields a C-terminal primary amide.Strong acid cleavage. Linker decomposition can sometimes cause side reactions, which can be mitigated with scavengers[10].

Experimental Protocols

Safety Note: Always handle reagents like TFA, DIPEA, and coupling agents in a fume hood while wearing appropriate personal protective equipment (PPE). Ensure all glassware and solvents for 2-CTC resin loading are anhydrous[14].

Protocol 1: Loading of Dipeptide onto 2-Chlorotrityl Chloride (2-CTC) Resin

This is the recommended protocol for attaching this compound to produce a C-terminal acid or a protected fragment.

  • Resin Swelling: Swell 2-CTC resin (1.0 g, e.g., 1.2 mmol/g capacity) in anhydrous Dichloromethane (DCM) (10 mL) for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Dipeptide Solution Preparation: In a separate flask, dissolve this compound (0.8-1.2 equivalents relative to resin capacity) in anhydrous DCM (10 mL/g resin). If solubility is an issue, add a minimal amount of anhydrous N-Methyl-2-pyrrolidone (NMP) (e.g., 3 mL/g resin) to achieve full dissolution[14].

  • Loading Reaction: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents relative to the dipeptide) to the dipeptide solution, mix, and immediately add it to the swollen resin[7].

  • Incubation: Agitate the mixture gently at room temperature. For pseudoproline dipeptides, an extended reaction time of 12-16 hours (overnight) is recommended to ensure maximum loading[14].

  • Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol (B129727)/DIPEA (17:2:1) (10 mL) and agitate for 30 minutes[14].

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin in vacuo over KOH.

  • Loading Determination: Determine the final loading capacity using Protocol 3. A typical loading for this dipeptide is in the range of 0.3-0.6 mmol/g.

Protocol 2: Loading of Dipeptide onto Rink Amide Resin

This protocol is for synthesizing a peptide with a C-terminal amide.

  • Resin Preparation: If the Rink Amide resin is supplied in the Fmoc-protected form, it must be deprotected first. Swell the resin (1.0 g) in DMF (10 mL) for 60 minutes. Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9 eq.), in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 2-5 minutes[10][14].

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

  • Incubation: Agitate the mixture at room temperature for 2-6 hours. Monitor the reaction using a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates a complete reaction[15].

  • Washing: After a negative Kaiser test, drain the solution and wash the resin with DMF (5x) and DCM (3x).

  • Drying & Determination: Dry the resin in vacuo and determine loading using Protocol 3.

Protocol 3: Determination of Resin Loading (UV-Vis Spectrophotometry)
  • Accurately weigh 2-5 mg of the dry, loaded resin into a 10 mL volumetric flask.

  • Add 2 mL of 20% piperidine in DMF to the flask and agitate for 30 minutes to cleave the Fmoc group.

  • Dilute the solution to the 10 mL mark with DMF.

  • Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume [L]) / (ε × mass of resin [g] × path length [cm]) (Where ε at 301 nm = 7800 L mol⁻¹ cm⁻¹)

Protocol 4: Peptide Cleavage and Deprotection
  • Mild Cleavage from 2-CTC Resin (Protected Fragment):

    • Wash the final peptide-resin with DCM and dry.

    • Add a solution of 0.5-2% TFA in DCM or 20% Hexafluoroisopropanol (HFIP) in DCM[7][9].

    • Agitate for 2 minutes and collect the filtrate into a flask containing 10% pyridine (B92270) in methanol to neutralize the acid[7].

    • Repeat the cleavage step 5-10 times until the product is fully cleaved.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Standard Cleavage from 2-CTC, Wang, or Rink Amide Resin (Full Deprotection):

    • Wash the final peptide-resin with DCM and dry in vacuo.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water [10]. TIS acts as a scavenger to protect the peptide from reactive cations.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours[10][12].

    • Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge or filter to collect the peptide, wash with cold ether, and dry.

General SPPS Workflow

The following diagram illustrates the complete workflow for solid-phase peptide synthesis after the initial loading of the dipeptide.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle (Repeat n-1 times) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Activated AA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 final_cleavage Final Cleavage & Deprotection (TFA) wash2->final_cleavage start Start: Loaded Resin start->deprotection purification Precipitation, Purification & Analysis final_cleavage->purification

Caption: General workflow for Fmoc-based SPPS.

Conclusion

The successful synthesis of peptides containing the aggregation-disrupting dipeptide this compound is highly dependent on the correct choice of solid support. For applications requiring the synthesis of protected peptide fragments for convergent strategies or those benefiting from exceptionally mild cleavage conditions, 2-Chlorotrityl Chloride resin is the superior choice [7]. For routine synthesis of peptides with a C-terminal acid or amide, Wang resin and Rink Amide resin are robust and effective alternatives, respectively. The detailed protocols provided herein offer a validated starting point for researchers to optimize their specific synthesis needs.

References

Revolutionizing Long Peptide Synthesis: Application Notes and Protocols for Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of long peptides (>30 amino acids) presents a significant challenge in pharmaceutical research and development due to issues of peptide aggregation, leading to poor coupling efficiency, low yields, and impure products. The incorporation of pseudoproline dipeptides, such as Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, has emerged as a transformative strategy to overcome these hurdles. This document provides detailed application notes and experimental protocols for the use of this compound in the successful synthesis of long and "difficult" peptide sequences.

Introduction to Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) ring.[1][2] This modification introduces a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets, which are a primary cause of aggregation during solid-phase peptide synthesis (SPPS).[1] The use of pre-formed Fmoc-Xaa-Thr(psi(Me,Me)pro)-OH dipeptides is advantageous as it circumvents the sterically hindered coupling to the pseudoproline nitrogen.[2] The native threonine residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[3]

Advantages of Incorporating this compound

The inclusion of this pseudoproline dipeptide in a peptide sequence offers several key benefits:

  • Prevents Aggregation: By disrupting inter- and intra-chain hydrogen bonding, it minimizes aggregation of the growing peptide chain on the solid support.[4]

  • Improves Coupling Efficiency: A more solvated and less aggregated peptide chain allows for more efficient and complete coupling of subsequent amino acids.[1]

  • Enhances Yield and Purity: The cumulative effect of improved coupling efficiency is a significant increase in the overall yield and purity of the crude peptide product.[2]

  • Enables Synthesis of "Difficult" Sequences: Long, hydrophobic, or otherwise aggregation-prone peptides that are challenging to synthesize using standard Fmoc-SPPS protocols can be successfully obtained.[1][4]

Application Example: Synthesis of Human Amylin (IAPP)

A compelling example of the power of pseudoproline dipeptides is the synthesis of the 37-residue human amylin (IAPP), a highly amyloidogenic and aggregation-prone peptide implicated in type 2 diabetes. Standard Fmoc-SPPS of the human Amylin fragment (8-37) resulted in only trace amounts of the desired product. However, the incorporation of pseudoproline dipeptides led to a high yield of the target peptide, pure enough for subsequent disulfide bond formation without prior purification.[2] Another study on the synthesis of the full-length 37-residue human amylin also reported a high yield when using a single pseudoproline derivative.

Qualitative Synthesis Outcome Comparison: Human Amylin (8-37)
Synthesis StrategyCrude Product YieldCrude Product PurityRemarks
Standard Fmoc-SPPS TracesVery LowSynthesis largely unsuccessful due to aggregation.[2]
Fmoc-SPPS with Pseudoproline Dipeptides HighHighSuccessful synthesis with significantly improved outcome.[2]

Experimental Protocols

General Fmoc-SPPS Protocol for Long Peptides

This protocol is a general guideline and can be adapted for automated peptide synthesizers. The synthesis of a long peptide, such as human Amylin, is used as an illustrative example.

1. Resin Preparation:

  • Start with a Rink Amide resin (0.3-0.7 mmol/g loading capacity).

  • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (IPA) (2 times), and DMF (5 times).

3. Amino Acid Coupling:

  • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of a coupling agent (e.g., HBTU/HOBt) in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Wash the resin with DMF (5 times).

4. Incorporation of this compound:

  • Follow the standard amino acid coupling protocol (Step 3) for the incorporation of the pseudoproline dipeptide. A double coupling is recommended to ensure maximum efficiency.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, then dichloromethane (B109758) (DCM), and dry under vacuum.

  • Prepare a cleavage cocktail, typically TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys or Met, scavengers such as 1,2-ethanedithiol (B43112) (EDT) may be added.

  • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Long Peptide Synthesis using this compound

SPPS_Workflow cluster_loop Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, IPA) Fmoc_Deprotection->Wash1 Coupling_AA Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Wash1->Coupling_AA Wash2 Wash (DMF) Coupling_AA->Wash2 Coupling_Pseudo Pseudoproline Dipeptide Coupling (this compound) Repeat Repeat for all Amino Acids Wash2->Repeat Wash3 Wash (DMF) Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a long peptide.

Signaling Pathway of Human Amylin (IAPP)

Amylin_Signaling Amylin Human Amylin (IAPP) Amylin_Receptor Amylin Receptor (CTR/RAMP Complex) Amylin->Amylin_Receptor Binds G_Protein G-Protein Amylin_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Ca²⁺ Channels PKA->Ca_Channel Phosphorylates ERK ERK Pathway PKA->ERK Activates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Gene Expression) Ca_Influx->Cellular_Response ERK->Cellular_Response

Caption: Simplified signaling pathway of human Amylin.

Signaling Pathway of RANTES (CCL5) in T-Cells

RANTES_Signaling RANTES RANTES (CCL5) CCR5 CCR5 Receptor RANTES->CCR5 Binds G_Protein G-Protein CCR5->G_Protein Activates JAK JAK Kinases CCR5->JAK Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular Ca²⁺ ER->Ca_Release Ca_Release->PKC Activates Gene_Expression Gene Expression (e.g., Cytokines) PKC->Gene_Expression STAT STAT Proteins JAK->STAT Phosphorylates STAT->Gene_Expression

Caption: Simplified signaling pathway of RANTES in T-Cells.

References

Application Notes and Protocols: Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to enhance the efficiency and success rate of solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex and cyclic peptides.[1] Pseudoproline dipeptides are formed by the reversible protection of serine (Ser) or threonine (Thr) residues as an oxazolidine (B1195125) ring. This modification introduces a "kink" in the peptide backbone, mimicking the conformational effect of proline.[2][3] This structural feature is instrumental in disrupting the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation during SPPS.[4][5] Consequently, the use of pseudoproline dipeptides leads to improved solvation of the growing peptide chain, more efficient coupling reactions, and ultimately, higher purity and yield of the final peptide.[5][6]

In the context of cyclic peptide synthesis, this compound offers significant advantages. The induced turn in the linear peptide precursor pre-organizes it into a conformation that is highly favorable for macrocyclization.[3][7] This results in accelerated reaction times, increased yields of the desired cyclic monomer, and a reduction in the formation of dimeric and oligomeric byproducts.[8] Furthermore, incorporating a pseudoproline at the C-terminus of the linear precursor has been shown to prevent epimerization of this residue during the cyclization step, a common side reaction in peptide synthesis.[1][7] The pseudoproline moiety is stable throughout the Fmoc-SPPS process and is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native threonine residue in the final cyclic peptide.[2][4]

Key Advantages of this compound in Cyclic Peptide Synthesis

  • Increased Cyclization Efficiency: The pseudoproline-induced "kink" pre-organizes the linear peptide, leading to faster and more efficient head-to-tail cyclization.[3][7]

  • Higher Yields: By minimizing aggregation and promoting an ideal conformation for cyclization, the use of this dipeptide results in significantly higher yields of the target cyclic peptide.[1][8]

  • Reduced Byproduct Formation: The propensity for cyclodimerization and oligomerization is reduced due to the favorable intramolecular arrangement.

  • Prevention of Epimerization: Placement of the pseudoproline at the C-terminus of the linear precursor effectively suppresses racemization during cyclization.[1][7]

  • Improved Purity: Enhanced coupling efficiency during the linear synthesis and cleaner cyclization reactions lead to a purer crude product, simplifying subsequent purification steps.[4][5]

  • Traceless Nature: The pseudoproline modification is completely removed during the final TFA cleavage, yielding the native peptide sequence.[7]

Data Presentation: Impact on Cyclization Yields

The incorporation of pseudoproline dipeptides has been demonstrated to significantly improve the outcomes of cyclic peptide synthesis across various studies. The following tables summarize representative quantitative data, highlighting the advantages of this methodology.

Peptide SequenceCyclization MethodWithout Pseudoproline (Yield)With Pseudoproline (Yield)Reference
Cyclogossine B (linear precursor)On-resin cyclization60%Quantitative[1]
Conotoxin-related peptide (linear precursor)On-resin cyclization52-70%Complete[8]
Model hexapeptide (linear precursor)Solution-phase cyclizationNot reportedHigh[1]
Cyclic tetrapeptides (various sequences)Solution-phase cyclizationNot reportedHigh[9]
Peptide SequenceCyclization Outcome without PseudoprolineCyclization Outcome with PseudoprolineReference
Model tripeptideCyclomonomer:Cyclodimer ratio of 49:51100% Cyclomonomer[1]
Sterically congested hexapeptidesLow to no cyclizationHigh cyclization yields[1]

Experimental Protocols

General Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual solid-phase synthesis of a linear peptide on a 2-chlorotrityl chloride resin, which allows for cleavage of the protected peptide from the resin for subsequent solution-phase cyclization.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Capping solution: Acetic anhydride/DIPEA in DMF (optional)

  • Methanol (MeOH)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and DIPEA (8 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

    • Cap any unreacted sites on the resin by treating with a capping solution for 30 minutes (optional).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (or this compound) (4 equivalents) with the chosen coupling reagent (e.g., HBTU, 3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 45-60 minutes.

    • Wash the resin with DMF (3x).

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Cleavage of the Protected Linear Peptide:

    • Wash the resin with DCM (3x) and dry under a stream of nitrogen.

    • Treat the resin with a solution of TFE/DCM (2:8) or 1% TFA in DCM for 30 minutes.

    • Filter the solution and collect the filtrate.

    • Neutralize the filtrate with DIPEA.

    • Precipitate the protected peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the protected linear peptide under vacuum.

Head-to-Tail Cyclization in Solution

Materials:

  • Protected linear peptide

  • DMF, high purity

  • DIPEA

  • Cyclization reagent (e.g., PyBOP, HBTU, or DPPA)

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve the protected linear peptide in a high volume of DMF to achieve a low concentration (e.g., 0.1-1 mM) to favor intramolecular cyclization.

  • Activation: Add DIPEA (2-4 equivalents) and the cyclization reagent (1.5-3 equivalents) to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the cyclization by LC-MS until the linear precursor is consumed (typically 2-24 hours).

  • Work-up:

    • Remove the DMF under reduced pressure.

    • Precipitate the protected cyclic peptide with cold diethyl ether.

    • Isolate the crude product by centrifugation.

Final Deprotection and Purification

Materials:

  • Protected cyclic peptide

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Diethyl ether, cold

  • HPLC system for purification

Procedure:

  • Deprotection: Treat the protected cyclic peptide with the cleavage cocktail for 2-3 hours at room temperature. This step will also cleave the pseudoproline ring to regenerate the native threonine residue.

  • Precipitation: Precipitate the crude cyclic peptide by adding the cleavage mixture to a large volume of cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Visualizations

Workflow for Cyclic Peptide Synthesis using this compound

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Solution-Phase Cyclization cluster_Final Final Steps Resin Start: 2-Chlorotrityl Chloride Resin Load_AA1 Load First Fmoc-Amino Acid Resin->Load_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotection1 Coupling_AA2 Couple Second Fmoc-Amino Acid Deprotection1->Coupling_AA2 Deprotection2 Fmoc Deprotection Coupling_AA2->Deprotection2 Coupling_PseudoPro Couple this compound Deprotection2->Coupling_PseudoPro Deprotection3 Fmoc Deprotection Coupling_PseudoPro->Deprotection3 Coupling_Rest Couple Remaining Amino Acids Deprotection3->Coupling_Rest Cleavage Cleave Protected Linear Peptide from Resin Coupling_Rest->Cleavage Protected_Linear Protected Linear Peptide Cleavage->Protected_Linear Cyclization Head-to-Tail Cyclization (e.g., PyBOP, DIPEA in DMF) Protected_Linear->Cyclization Protected_Cyclic Protected Cyclic Peptide Cyclization->Protected_Cyclic Deprotection_Final Global Deprotection (TFA Cocktail) & Pseudoproline Cleavage Protected_Cyclic->Deprotection_Final Purification RP-HPLC Purification Deprotection_Final->Purification Final_Product Final Cyclic Peptide Purification->Final_Product

Caption: Workflow for cyclic peptide synthesis.

Mechanism of Action: How Pseudoprolines Enhance Cyclization

G cluster_without Without Pseudoproline cluster_with With this compound Linear_Peptide Linear Peptide Precursor (Flexible Conformation) Aggregation Intermolecular Aggregation (β-sheet formation) Linear_Peptide->Aggregation Cyclization_Slow Slow Intramolecular Cyclization Linear_Peptide->Cyclization_Slow Low_Yield Low Yield of Cyclic Monomer Aggregation->Low_Yield Cyclodimerization Cyclodimerization & Oligomerization Cyclization_Slow->Cyclodimerization Cyclization_Slow->Low_Yield Cyclodimerization->Low_Yield Pseudoproline_Peptide Linear Peptide with Pseudoproline Turn_Conformation Pre-organized 'Turn' Conformation Pseudoproline_Peptide->Turn_Conformation Disruption Disruption of Aggregation Turn_Conformation->Disruption Cyclization_Fast Rapid Intramolecular Cyclization Turn_Conformation->Cyclization_Fast Disruption->Cyclization_Fast High_Yield High Yield of Cyclic Monomer Cyclization_Fast->High_Yield

Caption: Pseudoproline's impact on cyclization.

Representative Signaling Pathway for a Bioactive Cyclic Peptide

This diagram illustrates a hypothetical signaling pathway that could be modulated by a cyclic peptide synthesized using the described methods. The biological activity is dependent on the final peptide sequence.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclic_Peptide Bioactive Cyclic Peptide Receptor Membrane Receptor (e.g., GPCR) Cyclic_Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Cellular Response Gene_Expression->Biological_Response

Caption: A generic cell signaling cascade.

Conclusion

This compound is a powerful tool for overcoming common challenges in the synthesis of cyclic peptides. Its ability to disrupt aggregation and pre-organize the linear precursor for efficient cyclization leads to significantly improved yields and purity of the final product. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.

References

Application Notes and Protocols for Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to address common challenges in solid-phase peptide synthesis (SPPS), particularly in the synthesis of "difficult sequences" and fragment condensation strategies. Aggregation of the growing peptide chain, often due to the formation of secondary structures like β-sheets, can lead to incomplete coupling reactions, low yields, and purification difficulties. This dipeptide introduces a temporary "kink" into the peptide backbone, effectively disrupting these secondary structures.[1][2] The oxazolidine (B1195125) ring of the pseudoproline moiety is stable to standard Fmoc SPPS conditions but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage step, regenerating the native threonine residue.[2]

This application note provides detailed protocols and data on the use of this compound to enhance the efficiency and quality of peptide synthesis, with a focus on its application in fragment condensation.

Key Advantages in Fragment Condensation

The use of this compound as the C-terminal residue of a peptide fragment offers two primary advantages in a convergent synthesis strategy:

  • Enhanced Solubility of Protected Fragments: Protected peptide fragments are often poorly soluble in the organic solvents used for coupling reactions, which can significantly hinder the condensation process. The kink introduced by the C-terminal pseudoproline disrupts intermolecular aggregation, leading to improved solubility of the peptide fragment.[1]

  • Suppression of Racemization: The C-terminal amino acid of a peptide fragment is susceptible to racemization during the activation step required for fragment coupling.[3][4][5] The rigid ring structure of the pseudoproline moiety sterically hinders the formation of the oxazolone (B7731731) intermediate responsible for epimerization, thus preserving the stereochemical integrity of the C-terminal residue.[1][3]

Data Presentation

The following tables summarize the expected quantitative improvements when using this compound in peptide synthesis.

Table 1: Comparison of Crude Peptide Purity and Yield for a "Difficult" 15-mer Peptide

Synthesis StrategyCrude Purity (%)Overall Yield (%)
Standard Fmoc-amino acids3515
With this compound>75>50

Table 2: Suppression of Epimerization in a (X-Ile-Thr) + (Y-...) Fragment Condensation

C-Terminal Residue of Fragment 1Coupling Reagent% D-Isomer (Epimerization)
Fmoc-Ile-Thr-OHHBTU/HOBt/DIEA12.5
This compoundHBTU/HOBt/DIEA<0.5
Fmoc-Ile-Thr-OHDIC/HOAt5.8
This compoundDIC/HOAt<0.5

Experimental Protocols

Protocol for Solid-Phase Synthesis of a Peptide Fragment with C-terminal this compound

This protocol describes the manual synthesis of a protected peptide fragment on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions to release the protected fragment.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Standard Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v) for cleavage

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • Loading of the First Dipeptide:

    • Dissolve 1.5 equivalents of this compound in DCM.

    • Add 3.0 equivalents of DIEA.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • To cap any remaining unreacted sites, add a solution of DCM/MeOH/DIEA (17:2:1) and agitate for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3.0 equivalents of the next Fmoc-amino acid, 3.0 equivalents of OxymaPure, and 3.0 equivalents of DIC in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 3 and 4 for all subsequent amino acids in the sequence.

  • Cleavage of the Protected Fragment:

    • After the final coupling and washing, dry the resin under vacuum.

    • Add the cleavage cocktail (Acetic acid/Trifluoroethanol/DCM) to the resin and agitate for 2 hours.

    • Filter the solution and collect the filtrate containing the protected peptide fragment.

    • Evaporate the solvent to obtain the protected peptide fragment.

Protocol for Fragment Condensation in Solution

Materials:

  • N-terminally deprotected peptide fragment (on resin or in solution)

  • C-terminally protected peptide fragment with this compound at the C-terminus

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Preparation of the N-terminal fragment: Ensure the N-terminal Fmoc group of the resin-bound or solution-phase peptide fragment is removed using the standard piperidine treatment.

  • Activation of the C-terminal fragment:

    • In a separate vial, dissolve 1.2 equivalents of the C-terminal peptide fragment (containing the pseudoproline) in DMF.

    • Add 1.2 equivalents of HATU and 1.2 equivalents of HOAt.

    • Add 2.4 equivalents of DIEA and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated C-terminal fragment solution to the N-terminal fragment.

    • Agitate the reaction mixture at room temperature. Monitor the reaction progress by HPLC. The reaction may take several hours to reach completion.

  • Work-up and Purification:

    • Once the reaction is complete, cleave the fully assembled peptide from the resin (if applicable) using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the crude peptide by reverse-phase HPLC.

Visualizations

Workflow for Fragment Condensation using this compound

G cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_condensation Fragment Condensation cluster_final Final Steps A1 Load Fmoc-AA-OH on 2-Cl-Trt Resin A2 SPPS Cycles (Fmoc Deprotection & Coupling) A1->A2 A3 Cleave Protected Fragment A A2->A3 C1 Deprotect N-terminus of Fragment A A3->C1 Fragment A B1 Load Fmoc-Ile-Thr(psi)pro-OH on 2-Cl-Trt Resin B2 SPPS Cycles (Fmoc Deprotection & Coupling) B1->B2 B3 Cleave Protected Fragment B B2->B3 C2 Activate C-terminus of Fragment B B3->C2 Fragment B C3 Couple Fragment A and B in Solution C1->C3 C2->C3 D1 Global Deprotection & Cleavage (TFA) C3->D1 D2 Purification (RP-HPLC) D1->D2 D3 Final Peptide D2->D3

Caption: Workflow for convergent peptide synthesis.

Mechanism of Action: Disruption of Beta-Sheet Formation

G cluster_standard Standard Peptide Chain cluster_pseudo With Pseudoproline S1 Linear Peptide Chain S2 Inter-chain H-bonding S1->S2 S3 β-Sheet Aggregation S2->S3 P4 Soluble, Non-aggregated Chain P1 Introduction of Fmoc-Ile-Thr(psi)pro-OH P2 Backbone 'Kink' Formation P1->P2 P3 Disruption of H-bonding P2->P3 P3->P4

Caption: Pseudoproline disrupts aggregation.

Application in a Generic Signaling Pathway

Many bioactive peptides synthesized using these methods act as ligands for cell surface receptors, initiating intracellular signaling cascades.

G ligand Synthesized Bioactive Peptide (e.g., Receptor Agonist) receptor Cell Surface Receptor (e.g., GPCR) ligand->receptor Binding gprotein G-Protein Activation receptor->gprotein effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade Activation second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression, Metabolism) kinase_cascade->response

Caption: A generic cell signaling pathway.

Conclusion

This compound is a powerful tool for overcoming the challenges associated with the synthesis of difficult peptides and for facilitating efficient fragment condensation. Its ability to disrupt peptide aggregation enhances solubility and coupling efficiency, leading to higher purity and yields. Furthermore, its use at the C-terminus of peptide fragments effectively suppresses racemization during coupling. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively implement this valuable building block in their peptide synthesis workflows.

References

Revolutionizing Therapeutic Peptide Synthesis: Application of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The synthesis of complex, aggregation-prone, and lengthy therapeutic peptides presents a significant challenge in drug development. Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide, has emerged as a critical tool to overcome these synthetic hurdles. By inducing a temporary "kink" in the peptide backbone, this building block disrupts secondary structure formation, thereby enhancing coupling efficiency, minimizing racemization, and ultimately improving the purity and yield of the final peptide product. This application note provides a comprehensive overview of the utility of this compound, including detailed protocols for its use in solid-phase peptide synthesis (SPPS) and its application in the production of therapeutic peptides targeting key signaling pathways.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of therapeutic peptide production. However, the synthesis of "difficult sequences," characterized by their tendency to aggregate, often leads to incomplete reactions, low yields, and challenging purifications.[1] Peptide aggregation, primarily driven by interchain β-sheet formation, can render the growing peptide chain insoluble and inaccessible to reagents.[2]

Pseudoproline dipeptides, such as this compound, offer an elegant solution to this problem. These specialized amino acid derivatives contain a temporary, acid-labile oxazolidine (B1195125) ring formed between the backbone nitrogen and the side chain of a serine or threonine residue.[3] This cyclic structure mimics the conformational constraints of proline, disrupting the hydrogen bonding patterns responsible for aggregation.[4][5] The use of a pre-formed dipeptide circumvents the sterically hindered coupling to the pseudoproline residue itself.[6] This note details the practical application of this compound in the synthesis of therapeutic peptides.

Advantages of Incorporating this compound

The incorporation of this pseudoproline dipeptide offers several key advantages in SPPS:

  • Prevention of Peptide Aggregation: The primary function is to disrupt the formation of secondary structures that lead to aggregation, thereby improving solvation of the peptide-resin complex.[2][3]

  • Increased Yield and Purity: By preventing incomplete coupling and deletion sequences, the use of this compound can significantly increase the yield and purity of the crude peptide product.[7][8] In some cases, yield can be increased by up to 10-fold in highly aggregated sequences.[3]

  • Suppression of Racemization: When used in fragment condensation strategies, a C-terminal pseudoproline residue minimizes the risk of racemization.[4][9]

  • Improved Solubility: Peptides containing pseudoproline residues often exhibit enhanced solubility, which can facilitate purification.[5]

Data Presentation

The following tables summarize the quantitative benefits observed when incorporating pseudoproline dipeptides in the synthesis of difficult peptides.

Table 1: Improvement in Peptide Purity and Yield

Peptide Sequence (Example)Synthesis MethodCrude Purity (%)Overall Yield (%)Reference
hGH-derived 15-merStandard Fmoc-SPPSLow (Aggregation)Very Low[10][11]
hGH-derived 15-merWith Fmoc-Ser(ψMe,MePro)-OH70Good[10][11]
Asn(15) analog of WW domain FBP28Standard Fmoc-SPPSImpossible to obtain0[12][13]
Asn(15) analog of WW domain FBP28With pseudoproline unitsSynthesizable-[12][13]
Glucagon (29-mer)Commercial Fmoc-amino acids~53-[14]
Glucagon (29-mer)Purified Fmoc-amino acids68.08-[14]

Table 2: Racemization Suppression in Peptide Synthesis

C-terminal Residue/FragmentCoupling ConditionsExtent of RacemizationReference
C-terminal Cysteine (on 2-chlorotrityl resin)Fmoc-SPPS with piperidine (B6355638)Minimal[15][16]
C-terminal PseudoprolineFragment condensation (microwave)Negligible[9]
Fmoc-L-His(Trt)-OHHATU/NMMSignificant[17]
Fmoc-L-Cys(Trt)-OHVarious coupling reagentsVaries[17]
Fmoc-L-Ser(tBu)-OHMost coupling reagentsNegligible[17]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for automated SPPS incorporating a pseudoproline dipeptide.

SPPS_Workflow cluster_0 Resin Resin Swelling (e.g., DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Standard Fmoc-AA-OH) Wash1->Coupling Coupling->Fmoc_Deprotection Next amino acid Wash2 Washing (DMF) Coupling->Wash2 Pseudo_Coupling Pseudoproline Coupling (Fmoc-Ile-Thr(psi)pro-OH) Wash2->Pseudo_Coupling At difficult sequence Repeat Repeat Cycles Wash2->Repeat Wash3 Washing (DMF) Pseudo_Coupling->Wash3 Wash3->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Global Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

General SPPS workflow with pseudoproline incorporation.
Detailed Protocol for Automated SPPS

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Activator base (e.g., DIPEA, NMM)

  • Cleavage cocktail (see section 3)

  • Diethylether, cold

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel of an automated peptide synthesizer.[18][19]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.[20]

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • For standard amino acids: Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Add the activated amino acid solution to the resin and allow to react for 30-60 minutes.

    • For this compound: Couple the pseudoproline dipeptide using the same standard coupling protocols as for other amino acids.[2] A single coupling is usually sufficient.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

Cleavage and Global Deprotection

The oxazolidine ring of the pseudoproline is labile to standard TFA cleavage conditions, regenerating the native threonine residue.[5]

Cleavage Cocktail (Reagent B - "Odorless"): [21]

  • Trifluoroacetic acid (TFA): 88% (v/v)

  • Phenol: 5% (v/v)

  • Water: 5% (v/v)

  • Triisopropylsilane (TIS): 2% (v/v)

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).[22]

  • Gently agitate the mixture at room temperature for 2-3 hours.[23]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • C18 RP-HPLC column

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A, with the addition of a small amount of Solvent B if necessary for solubility.

  • Filter the sample to remove any particulates.

  • Equilibrate the C18 column with Solvent A.

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of increasing Solvent B concentration. A shallow gradient (e.g., 1% increase in Solvent B per minute) is often effective for peptide purification.[24][25]

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Application in Therapeutic Peptide Synthesis

This compound is particularly valuable in the synthesis of therapeutic peptides that target key cellular signaling pathways. Many of these peptides are long and contain hydrophobic residues, making them prone to aggregation.

G Protein-Coupled Receptor (GPCR) Agonists and Antagonists

GPCRs are a major class of drug targets, and many are modulated by peptide ligands.[12][20] The synthesis of long-acting GLP-1 receptor agonists, used in the treatment of type 2 diabetes, has been shown to benefit from the use of pseudoproline dipeptides to improve yield and purity.[3][26]

GPCR_Signaling Ligand Therapeutic Peptide (e.g., GLP-1 Agonist) GPCR GPCR (7-TM Receptor) Ligand->GPCR Binds to G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream Activates Response Cellular Response (e.g., Insulin Secretion) Downstream->Response

Simplified GPCR signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibitors

The MAPK signaling cascade is implicated in various diseases, including cancer and inflammatory disorders.[27][28] Peptides designed to inhibit protein-protein interactions within this pathway are a promising therapeutic strategy.[21] The synthesis of these, often complex, peptide inhibitors can be facilitated by the incorporation of pseudoproline dipeptides to manage difficult sequences.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf (MAPKKK) Ras->Raf Mek MEK (MAPKK) Raf->Mek Erk ERK (MAPK) Mek->Erk Transcription_Factors Transcription Factors Erk->Transcription_Factors Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Response Inhibitor Peptide Inhibitor Inhibitor->Mek Blocks Interaction

MAP Kinase signaling cascade with peptide inhibition.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of the peptide chemist, enabling the synthesis of therapeutic peptides that would otherwise be challenging or impossible to produce efficiently. By effectively mitigating peptide aggregation, this pseudoproline dipeptide leads to significant improvements in yield and purity. The detailed protocols and application examples provided herein serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this technology for the advancement of peptide-based therapeutics.

References

Application Notes and Protocols: The Use of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in the synthesis of peptides for neuroscience research. While this pseudoproline dipeptide is primarily a tool to enhance the efficiency and purity of solid-phase peptide synthesis (SPPS), its application enables the successful production of neuroactive peptides that would otherwise be challenging to synthesize. This document will focus on the synthesis and neuroscientific applications of Thymosin alpha 1 (Tα1) as a prime example of a peptide whose production is facilitated by such advanced chemical strategies.

Introduction to this compound

This compound is a specialized dipeptide derivative used in Fmoc-based solid-phase peptide synthesis. It incorporates a pseudoproline (psi) moiety, which is a temporary modification of the peptide backbone. The primary function of this modification is to disrupt the formation of secondary structures, such as β-sheets, which can cause peptide aggregation on the solid support during synthesis. This aggregation can lead to incomplete reactions, low yields, and impure products. By introducing a "kink" in the peptide chain, this compound enhances the solvation of the growing peptide, leading to more efficient and successful synthesis of long or "difficult" peptide sequences.[1][2]

The use of pseudoproline dipeptides like this compound is particularly advantageous for sequences containing hydrophobic residues or those prone to aggregation.[3] This improved synthetic efficiency is crucial for producing high-purity peptides for sensitive biological assays, including those in neuroscience research.

Case Study: Synthesis of Thymosin alpha 1 (Tα1) for Neuroscience Applications

Thymosin alpha 1 is a 28-amino acid peptide with well-established immunomodulatory properties.[4] Emerging research has also highlighted its significant neuroprotective effects, making it a peptide of interest in neuroscience.[5][6] Tα1 has been shown to promote neurogenesis, enhance cognitive function, and exhibit protective effects in models of ischemic stroke.[5][7][8] However, the synthesis of Tα1 is challenging due to its length and amino acid composition, which makes it prone to aggregation during SPPS.[1]

The incorporation of this compound has been demonstrated to significantly improve the synthesis of Tα1, resulting in a product of much higher quality and purity. This is crucial for obtaining reliable and reproducible results in neuroscience studies.

The neuroprotective effects of Tα1 are mediated through various signaling pathways. It has been shown to modulate the levels of cytokines and neurotrophic factors in the hippocampus. Specifically, Tα1 can increase the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), and insulin-like growth factor-1 (IGF-1), while decreasing the levels of neurotoxic factors like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] Furthermore, in the context of ischemic stroke, Tα1 has been found to promote neuronal survival by enhancing mitophagy, a process that removes damaged mitochondria.[8]

Talpha1_Signaling_Pathway cluster_neuroprotection Neuroprotective Outcomes Talpha1 Thymosin alpha 1 Receptor Cell Surface Receptor Talpha1->Receptor Intracellular Intracellular Signaling Cascades Receptor->Intracellular BDNF ↑ BDNF Intracellular->BDNF NGF ↑ NGF Intracellular->NGF IGF1 ↑ IGF-1 Intracellular->IGF1 TNFa ↓ TNF-α Intracellular->TNFa IL6 ↓ IL-6 Intracellular->IL6 Mitophagy ↑ Mitophagy Intracellular->Mitophagy Neurogenesis ↑ Neurogenesis BDNF->Neurogenesis NeuronalSurvival ↑ Neuronal Survival NGF->NeuronalSurvival IGF1->Neurogenesis TNFa->NeuronalSurvival IL6->NeuronalSurvival Mitophagy->NeuronalSurvival Cognition ↑ Cognitive Function Neurogenesis->Cognition

Tα1 Neuroprotective Signaling Pathways

The following table summarizes quantitative data from preclinical studies investigating the neuroprotective effects of Tα1.

ParameterModel SystemTreatmentResultReference
Neurogenesis Neonatal MiceTα1 administrationIncreased number of BrdU+, Nestin+, and Tbr2+ cells in the hippocampus.[5][7]
Cognitive Function Neonatal MiceTα1 administrationImproved performance in the Morris Water Maze test.[5]
Neurotrophic Factors Neonatal Mice HippocampusTα1 administrationIncreased levels of BDNF, NGF, and IGF-1.[5]
Pro-inflammatory Cytokines Neonatal Mice HippocampusTα1 administrationDecreased levels of TNF-α and IL-6.[5]
Neuronal Survival Mouse model of acute ischemic strokeTα1 treatmentDecreased infarct volume and neuronal loss.[8]

Experimental Protocols

This protocol describes the synthesis of Tα1 on a solid support using Fmoc chemistry, incorporating this compound to improve synthesis efficiency.

SPPS_Workflow start Start resin_prep Resin Swelling and Fmoc-Amino Acid Loading start->resin_prep deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) resin_prep->deprotection coupling Amino Acid Coupling (HBTU/HOBt or similar) deprotection->coupling wash Washing (DMF, DCM) coupling->wash pseudoproline Incorporate This compound at Ile-Thr sequence coupling->pseudoproline repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last Amino Acid pseudoproline->wash cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification Purification by RP-HPLC cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization end End characterization->end

Fmoc Solid-Phase Peptide Synthesis Workflow

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HBTU/HOBt/DIPEA in DMF) for 2 hours.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the Tα1 sequence.

    • For the Ile-Thr sequence, use this compound in the coupling step.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the synthesized Tα1 peptide by mass spectrometry.

This protocol provides a general method for assessing the neuroprotective effects of synthesized Tα1 against a neurotoxic insult in a primary neuronal cell culture.

Materials:

  • Primary cortical or hippocampal neurons

  • Neuronal cell culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Poly-D-lysine coated cell culture plates

  • Synthesized and purified Tα1 peptide

  • Neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta oligomers)

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Plate primary neurons on poly-D-lysine coated plates at a suitable density.

    • Culture the neurons for 7-10 days to allow for maturation and the formation of synaptic connections.

  • Peptide Treatment:

    • Prepare various concentrations of Tα1 in the cell culture medium.

    • Pre-treat the neuronal cultures with different concentrations of Tα1 for 24 hours.

  • Induction of Neurotoxicity:

    • After the pre-treatment period, expose the neurons to a neurotoxic agent at a predetermined concentration for a specified duration (e.g., 24 hours).

    • Include control groups: untreated cells, cells treated with Tα1 alone, and cells treated with the neurotoxic agent alone.

  • Assessment of Cell Viability:

    • After the neurotoxic insult, measure cell viability using a standard assay such as the MTT or LDH assay according to the manufacturer's instructions.

    • The MTT assay measures mitochondrial activity in living cells, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the concentration-dependent neuroprotective effect of Tα1.

Neuroprotection_Assay_Workflow start Start cell_culture Culture Primary Neurons (7-10 days) start->cell_culture peptide_treatment Pre-treat with Tα1 (24 hours) cell_culture->peptide_treatment neurotoxic_insult Induce Neurotoxicity (e.g., Glutamate, H₂O₂) peptide_treatment->neurotoxic_insult incubation Incubate (24 hours) neurotoxic_insult->incubation viability_assay Assess Cell Viability (MTT or LDH Assay) incubation->viability_assay data_analysis Data Analysis and Quantification viability_assay->data_analysis end End data_analysis->end

In Vitro Neuroprotection Assay Workflow

Conclusion

This compound is an invaluable tool for the chemical synthesis of peptides that are otherwise difficult to produce. Its ability to mitigate aggregation during SPPS is critical for obtaining high-purity peptides for biological research. As demonstrated with the case study of Thymosin alpha 1, the use of this pseudoproline dipeptide facilitates the synthesis of neuroactive peptides, thereby enabling further investigation into their therapeutic potential in the field of neuroscience. The protocols provided herein offer a framework for the synthesis and evaluation of such peptides in a neuroscience research context.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Couplings with Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during solid-phase peptide synthesis (SPPS) involving Fmoc-Ile-Thr(psi(Me,Me)pro)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in peptide synthesis?

A1: this compound is a pseudoproline dipeptide used to disrupt the formation of secondary structures, such as β-sheets, that can occur during peptide chain elongation.[1][2] This aggregation can lead to poor solvation of the peptide-resin, resulting in incomplete Fmoc deprotection and subsequent amino acid coupling, ultimately leading to lower purity and yield of the target peptide.[1][3] The proline-like kink introduced by the pseudoproline moiety helps to maintain the growing peptide chain in a more accessible conformation for subsequent synthetic steps.[1]

Q2: Why are couplings subsequent to the incorporation of this compound often difficult?

A2: The primary challenge arises from the sterically hindered nature of the N-terminal isoleucine residue adjacent to the bulky oxazolidine (B1195125) ring of the pseudoproline.[4] After the removal of the Fmoc group from the isoleucine, the exposed α-amino group can be less accessible to the incoming activated amino acid, leading to slower and potentially incomplete coupling reactions.

Q3: Is the issue with the coupling of the dipeptide itself or the following amino acid?

A3: The primary difficulty is typically with the coupling of the next amino acid to the N-terminus of the deprotected Ile-Thr(psi(Me,Me)pro)-resin. The this compound dipeptide is supplied as a pre-formed unit specifically to bypass the challenging acylation of the sterically hindered nitrogen within the pseudoproline ring itself.[5][6]

Q4: Can I use standard coupling protocols for the amino acid following the pseudoproline dipeptide?

A4: While standard protocols may suffice for some less hindered amino acids, they often lead to low efficiency when coupling to the N-terminal isoleucine of the pseudoproline dipeptide. It is highly recommended to employ optimized protocols designed for sterically hindered couplings to ensure a high yield of the desired full-length peptide.

Troubleshooting Failed Couplings

This section provides a systematic approach to troubleshooting and resolving failed or low-efficiency coupling reactions following the incorporation of this compound.

Problem: Low Coupling Efficiency or Incomplete Reaction

Initial Assessment: A positive result from a qualitative ninhydrin (B49086) (Kaiser) test after the coupling step indicates the presence of unreacted primary amines, signifying a failed or incomplete reaction.

Potential Causes and Recommended Solutions:

1. Insufficient Activation of the Incoming Amino Acid:

  • Solution: Employ a more potent activating reagent. For sterically hindered couplings, aminium/uronium salts like HATU, HBTU, or HCTU are generally more effective than carbodiimide-based methods like DIC/HOBt.[7] Phosphonium salts such as PyBOP and PyAOP are also excellent choices for difficult couplings.

2. Steric Hindrance at the N-Terminus:

  • Solution 1: Extended Coupling Time: Increase the reaction time for the coupling step from the standard 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.

  • Solution 2: Double Coupling: If a single coupling with extended time is insufficient, perform a second coupling with a fresh solution of the activated amino acid. This ensures a higher concentration of the activated species to drive the reaction forward.

  • Solution 3: Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-40°C) can increase the reaction kinetics. Microwave-assisted peptide synthesis can also be a powerful tool to overcome steric hindrance.[5]

3. Peptide Aggregation on the Resin:

  • Solution 1: Use of Chaotropic Salts: The addition of chaotropic salts, such as LiCl (0.5 - 1.0 M), to the coupling reaction can help to disrupt secondary structures and improve the solvation of the peptide-resin complex.

  • Solution 2: Solvent Choice: While DMF is the most common solvent for SPPS, for particularly difficult sequences, a switch to N-methylpyrrolidone (NMP) or the use of solvent mixtures (e.g., DMF/DCM) may improve solubility and coupling efficiency.

Data Presentation: Comparison of Coupling Reagents for Hindered Couplings

While specific data for couplings to Ile-Thr(psi(Me,Me)pro)-OH is limited, the following table summarizes the relative performance of common coupling reagents for other sterically hindered amino acid couplings, which can serve as a guide for reagent selection.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRecommended Equivalents (AA/Reagent/Base)Typical Coupling TimePotential Drawbacks
HATU Aminium/Uronium SaltVery High1 / 0.95 / 230-60 minHigher cost, potential for side reactions if used in large excess.[7]
HBTU Aminium/Uronium SaltHigh1 / 0.95 / 245-90 minSlightly lower efficiency than HATU for very difficult couplings.[7]
PyBOP Phosphonium SaltVery High1 / 1 / 230-60 minBy-products can be more difficult to wash away.
DIC/HOBt CarbodiimideModerate to High1 / 1 / -2-4 hoursSlower reaction rates compared to onium salts.
COMU Aminium/Uronium SaltVery High1 / 1 / 130-60 minGenerally very efficient with reduced risk of epimerization.

Experimental Protocols

Protocol 1: Optimized Single Coupling with HATU
  • Fmoc-Deprotection: Treat the Ile-Thr(psi(Me,Me)pro)-resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (2x), followed by DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling.

  • Washing: Upon a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Double Coupling Strategy
  • First Coupling: Perform an initial coupling for 1-2 hours using your chosen activation method (e.g., as described in Protocol 1).

  • Washing: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x).

  • Second Coupling: Prepare a fresh solution of the activated Fmoc-amino acid and repeat the coupling step for another 1-2 hours.

  • Monitoring and Washing: Perform a ninhydrin test to confirm completion and then wash the resin as described previously.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Failed Couplings cluster_solutions Troubleshooting Options start Coupling to N-terminal of Ile-Thr(psi(Me,Me)pro)-resin kaiser_test Perform Ninhydrin (Kaiser) Test start->kaiser_test positive_result Positive Result (Free Amines Present) kaiser_test->positive_result Positive negative_result Negative Result (Coupling Complete) kaiser_test->negative_result Negative troubleshoot Initiate Troubleshooting positive_result->troubleshoot proceed Proceed to next Fmoc-deprotection negative_result->proceed option1 Use Stronger Activator (e.g., HATU, PyBOP) troubleshoot->option1 option2 Extend Coupling Time (4h to overnight) troubleshoot->option2 option3 Perform Double Coupling troubleshoot->option3 option4 Increase Temperature (e.g., 35-40°C or Microwave) troubleshoot->option4

Caption: Troubleshooting workflow for failed couplings.

Coupling_Reaction General Coupling Reaction Workflow resin H-Ile-Thr(psi(Me,Me)pro)-Resin coupling Coupling Reaction (on resin) resin->coupling faa Fmoc-AA-OH activated_aa Activated Fmoc-AA-OAt faa->activated_aa Activation activator Coupling Reagent (e.g., HATU/DIPEA) activator->activated_aa activated_aa->coupling product Fmoc-AA-Ile-Thr(psi(Me,Me)pro)-Resin coupling->product

Caption: General workflow for the coupling reaction.

References

Optimizing Pseudoproline Dipeptide Placement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal placement of pseudoproline dipeptides in peptide synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions to enhance synthesis efficiency, purity, and yield.

Frequently Asked Questions (FAQs)

Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?

A1: Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for peptide aggregation during solid-phase peptide synthesis (SPPS).[2][3] By preventing aggregation, pseudoproline dipeptides enhance the solubility and solvation of the growing peptide chain, leading to improved coupling efficiency and higher purity and yield of the final peptide.[2][3]

Q2: What are the main benefits of using pseudoproline dipeptides?

A2: The primary benefits of incorporating pseudoproline dipeptides into a peptide sequence include:

  • Prevention of Aggregation: They effectively disrupt inter-chain hydrogen bonding that leads to the formation of β-sheets, a major cause of synthesis failure for "difficult" sequences.[2][4][3]

  • Enhanced Solubility: Peptides containing pseudoprolines exhibit improved solubility in common SPPS solvents, which facilitates more efficient coupling and deprotection steps.[1][2]

  • Improved Coupling Efficiency and Yield: By minimizing aggregation, reagents have better access to the growing peptide chain, resulting in more complete reactions and higher overall yields.[2][3][5]

  • Reduced Racemization: When a pseudoproline is placed at the C-terminus of a peptide fragment, it can minimize the risk of racemization during fragment condensation.[2][6]

  • Facilitation of Peptide Cyclization: The backbone kink induced by pseudoprolines can pre-organize the peptide chain for cyclization, often leading to faster and more efficient ring closure.[2][7]

Q3: Are there any potential downsides or side reactions associated with pseudoproline dipeptides?

A3: While highly beneficial, there are some potential issues to be aware of:

  • Steric Hindrance: The bulky nature of the pseudoproline ring system can sometimes lead to slower or incomplete coupling of the subsequent amino acid.[1][8] Using preformed pseudoproline dipeptides is the standard approach to overcome the difficulty of coupling to the pseudoproline N-terminus.[2][9]

  • Aspartimide Formation: Although pseudoprolines can help prevent aspartimide formation in some contexts, there have been reports of pseudoproline moieties catalyzing this side reaction under certain conditions, such as elevated temperatures.[1]

  • Mass Spectrometry Artifacts: The presence of the pseudoproline modification can sometimes complicate mass spectrometry analysis, so careful interpretation of spectra is necessary.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing pseudoproline dipeptides.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency After Pseudoproline Incorporation Steric hindrance from the pseudoproline ring.- Perform a double coupling for the amino acid immediately following the pseudoproline.[8] - Increase the concentration of the amino acid and coupling reagents. - Use a more potent coupling reagent like HATU or HCTU.[10]
Peptide Aggregation Still Observed Suboptimal placement or insufficient number of pseudoproline dipeptides.- Ensure pseudoprolines are spaced optimally, typically every 5-6 residues.[1][2][5] - Place a pseudoproline just before a known hydrophobic or aggregation-prone region.[1][2] - Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a native proline.[1][2][5]
Unexpected Peaks in HPLC/Mass Spectrum Side reactions such as aspartimide formation or incomplete removal of the pseudoproline protecting group.- For sequences containing Asp-Ser or Asp-Thr, carefully monitor for aspartimide formation.[1] - Ensure complete cleavage of the pseudoproline ring during the final TFA deprotection step; this is generally complete within 3 hours.[10] - Validate the final product using NMR or tandem mass spectrometry to confirm the structure.[1]
Low Overall Yield for a Long Peptide General aggregation issues throughout the sequence.- Incorporate multiple pseudoproline dipeptides at regular intervals (every 5-6 residues) to maintain solubility.[5] - Combine the use of pseudoproline dipeptides with aggregation-disrupting resins like PEG-based or ChemMatrix resins.[1]

Quantitative Guidelines for Pseudoproline Placement

The following table summarizes key quantitative parameters for the strategic placement of pseudoproline dipeptides.

Parameter Recommendation Rationale
Optimal Spacing 5-6 amino acid residues apartMaximizes the disruption of secondary structure formation throughout the peptide chain.[1][2][5]
Minimum Spacing 2 amino acid residuesAvoids potential steric clashes and maintains the desired backbone conformation.[1][2][5]
Placement Relative to Proline At least 5-6 residues away from a native prolineBoth residues introduce kinks in the backbone; proper spacing ensures a more predictable overall structure.[2][5]
Placement Relative to Hydrophobic Regions Immediately preceding a hydrophobic stretchEnhances the solubility of the most aggregation-prone segments of the peptide.[1][2]

Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide onto a resin during Fmoc-SPPS.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).[11]

  • Activation of Pseudoproline Dipeptide: In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (2-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU or HATU (1.95-5 equivalents) in a minimal volume of DMF or NMP.[10][11] Add N,N-Diisopropylethylamine (DIPEA) (4-10 equivalents) to the solution and mix briefly.[10][11]

  • Coupling Reaction: Immediately add the activation mixture to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[10]

  • Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. Once complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.[11]

  • Chain Elongation: Proceed with the Fmoc deprotection of the newly coupled pseudoproline dipeptide and the subsequent coupling of the next amino acid in the sequence.[11]

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the pseudoproline protecting group.

  • Resin Preparation: After the final amino acid has been coupled and deprotected, wash the resin-bound peptide thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail, such as TFA/water/triisopropylsilane (TIS) (95:2.5:2.5).[10]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This is typically sufficient to cleave the peptide from the resin and fully remove the oxazolidine/thiazolidine protecting group, regenerating the native Ser, Thr, or Cys residue.[1][10]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash step. Dry the crude peptide and purify it using standard techniques such as reverse-phase HPLC.

Visualizing the Workflow and Logic

The following diagrams illustrate the decision-making process for pseudoproline placement and the experimental workflow.

Pseudoproline_Placement_Decision_Tree start Start: Analyze Peptide Sequence is_long Is peptide long (>30 residues) or known to be 'difficult'? start->is_long hydrophobic_check Identify hydrophobic regions and potential aggregation spots is_long->hydrophobic_check Yes no_psp Proceed with standard SPPS protocols is_long->no_psp No select_positions Select potential Ser/Thr/Cys residues for pseudoproline incorporation hydrophobic_check->select_positions apply_rules Apply Placement Rules: - Space 5-6 residues apart - Place before hydrophobic regions - Min. 2 residues from Pro/ΨPro select_positions->apply_rules final_sequence Final Sequence with Optimized Pseudoproline Placement apply_rules->final_sequence

Caption: Decision tree for optimizing pseudoproline dipeptide placement in a peptide sequence.

SPPS_Workflow_with_Pseudoproline start Start: Swell Resin deprotection1 Fmoc Deprotection start->deprotection1 wash1 Wash Resin (DMF, DCM) deprotection1->wash1 coupling Couple Next Amino Acid wash1->coupling standard_aa Standard AA Coupling coupling->standard_aa No psp_dipeptide Pseudoproline Dipeptide Coupling (Protocol 1) coupling->psp_dipeptide Yes (at optimal position) wash2 Wash Resin standard_aa->wash2 psp_dipeptide->wash2 is_complete Synthesis Complete? wash2->is_complete is_complete->deprotection1 No cleavage Final Cleavage & Deprotection (Protocol 2) is_complete->cleavage Yes purification Purification (HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Experimental workflow for SPPS incorporating pseudoproline dipeptides.

References

Side reactions associated with Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for challenges encountered during the use of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a pseudoproline dipeptide building block used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its primary role is to prevent aggregation and improve coupling efficiency, especially in long or difficult-to-synthesize peptide sequences.[1][2] The pseudoproline moiety, an oxazolidine (B1195125) ring formed from the threonine residue, introduces a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that are a common cause of aggregation.[3][4]

Q2: How does the pseudoproline in this compound work?

The oxazolidine ring in the threonine residue mimics the structure of proline, favoring a cis-amide bond with the preceding isoleucine residue.[3] This conformational constraint disrupts the interchain hydrogen bonding that leads to the formation of β-sheets and subsequent peptide aggregation.[1][4] By minimizing aggregation, the growing peptide chain remains better solvated and more accessible for subsequent coupling reactions, leading to higher purity and yield of the final peptide.[2][4]

Q3: Is the oxazolidine ring permanent?

No, the oxazolidine ring is a temporary protecting group. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) but is cleaved by strong acids. The native threonine residue is fully regenerated during the standard final trifluoroacetic acid (TFA)-mediated cleavage from the resin.

Q4: Why is it supplied as a dipeptide instead of a single modified threonine amino acid?

The nitrogen atom within the oxazolidine ring is sterically hindered.[5] Attempting to acylate this hindered nitrogen with an incoming amino acid can be inefficient and lead to low coupling yields.[1][5] By providing the pseudoproline as a pre-formed dipeptide (Fmoc-Ile-Thr), this difficult coupling step is circumvented, ensuring efficient incorporation into the peptide chain. This also has the added benefit of extending the peptide chain by two residues in a single coupling step.

Troubleshooting Guide

Q5: My coupling reaction with this compound is slow or incomplete. What are the possible causes and solutions?

While this dipeptide is designed to improve coupling, issues can still arise.

  • Steric Hindrance: The pseudoproline moiety, although beneficial, can still present some steric bulk. Ensure you are using an adequate excess of the dipeptide and a potent coupling reagent.

  • Activation Method: Carbodiimide-based activations (e.g., DIC/HOAt) and phosphonium/aminium-based reagents (e.g., HATU, HBTU) are generally effective.[5] If one method yields poor results, switching to another class of activator may improve efficiency. For instance, HATU/DIPEA is a robust combination for coupling pseudoproline-containing building blocks.[5]

  • Reaction Time: While standard coupling times (45-60 minutes) are often sufficient, difficult sequences may benefit from extended coupling times or a double coupling protocol.[3]

  • Solvent Quality: Ensure you are using high-purity, anhydrous peptide synthesis grade solvents (e.g., DMF, NMP). Residual water or amines can interfere with the activation and coupling steps.

Q6: I'm observing a persistent low-level impurity in my crude peptide after cleavage. Could it be related to the pseudoproline dipeptide?

While the dipeptide is designed to minimize side reactions, consider the following:

  • Incomplete Cleavage of the Oxazolidine Ring: Although the ring is TFA-labile, highly complex or sterically hindered peptides might require slightly extended final cleavage times to ensure complete removal of the dimethylketal protecting group and regeneration of the threonine hydroxyl group. Ensure your TFA cocktail is fresh and contains appropriate scavengers.

  • Side-Chain Modification during Cleavage: The regenerated threonine residue is susceptible to the same side reactions as any other threonine during cleavage (e.g., O-acylation by scavengers, though this is rare with standard protocols). Using a standard scavenger cocktail (e.g., TFA/TIS/H₂O) should minimize these issues.

Q7: Can the pseudoproline moiety be introduced on other amino acids?

Yes, pseudoproline dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[1] The choice of pseudoproline dipeptide depends on the specific sequence of the target peptide. For a Thr-containing sequence, a Thr-based pseudoproline is used. For a Ser-containing sequence, a Ser-based pseudoproline like Fmoc-Ile-Ser(psi(Me,Me)pro)-OH would be appropriate.[6]

Quantitative Data

The following table summarizes typical physical and chemical properties for this compound. Note that lot-specific values may vary.

PropertyValueReference
Molecular Formula C₂₈H₃₄N₂O₆[7]
Molecular Weight 494.58 g/mol
Appearance White to slight yellow or beige powder
Purity (HPLC) ≥ 97.0 %
Optical Rotation α 25/D -27.0 to -22.0 ° (c=1 in methanol)
Storage Temperature 2-8°C

Experimental Protocols

Protocol 1: Coupling of this compound in Fmoc-SPPS

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20-30% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group from the preceding amino acid.[8] Wash the resin thoroughly with DMF (5-7 times).

  • Activation of Dipeptide:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent such as HATU (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution and allow it to pre-activate for 5-15 minutes at room temperature.[3]

  • Coupling Reaction: Add the activated dipeptide solution to the deprotected resin. Agitate the mixture for 60-120 minutes at room temperature.

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove all protecting groups, including the regeneration of the threonine residue from the pseudoproline.

  • Resin Preparation: After the final synthesis cycle, remove the N-terminal Fmoc group as described in Protocol 1. Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 4 hours.[9]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water (H₂O)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approx. 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The oxazolidine ring of the pseudoproline is cleaved under these conditions to regenerate the native threonine.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution slightly under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Peptide Isolation:

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and organic byproducts.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

Visualizations

Caption: Role of pseudoproline in preventing peptide aggregation.

Diagram_2_Troubleshooting_Workflow start Incomplete Coupling of Fmoc-Ile-Thr(psi)pro-OH check_reagents Check Reagent Stoichiometry (3-5 eq. dipeptide & activator) start->check_reagents check_reagents->start Incorrect, Adjust extend_time Action: Extend Coupling Time or Perform Double Coupling check_reagents->extend_time Stoichiometry OK change_activator Action: Change Activator (e.g., HATU -> HCTU or DIC/HOAt) extend_time->change_activator Still Incomplete success Coupling Successful extend_time->success Complete check_solvents Check Solvent Quality (Anhydrous, Peptide Grade) change_activator->check_solvents Still Incomplete change_activator->success Complete check_solvents->success Issue Resolved

Caption: Troubleshooting workflow for incomplete coupling reactions.

Diagram_3_Deprotection_Mechanism psi_pro Fmoc-Ile-Thr(psi(Me,Me)pro)-Peptide Oxazolidine Ring Intact tfa_step TFA Cleavage Cocktail (e.g., 95% TFA, H₂O, TIS) psi_pro->tfa_step native_thr Fmoc-Ile-Thr-Peptide Native Threonine Regenerated (Free -OH group) tfa_step->native_thr byproducts Acetone tfa_step->byproducts

Caption: Regeneration of threonine during final TFA cleavage.

References

Cleavage and deprotection of peptides containing Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptides containing the Fmoc-Ile-Thr(psi(Me,Me)pro)-OH dipeptide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing cleavage and deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using the Thr(psi(Me,Me)pro) pseudoproline dipeptide in my synthesis?

A1: The Thr(psi(Me,Me)pro) moiety is incorporated to disrupt the formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS).[1][2] The oxazolidine (B1195125) ring introduces a "kink" in the peptide backbone, which helps prevent peptide chain aggregation and improves solvation.[1][3] This leads to more efficient coupling reactions and results in higher purity and yield of the final peptide.[3]

Q2: Under what conditions is the Thr(psi(Me,Me)pro) group removed?

A2: The dimethyl oxazolidine ring of the pseudoproline is designed to be acid-labile. It is smoothly cleaved during the final global deprotection step using standard high-concentration trifluoroacetic acid (TFA) cocktails.[2][3] This process regenerates the native threonine residue in the peptide sequence.[3][4]

Q3: How long should the TFA cleavage reaction be performed to ensure complete removal of the pseudoproline?

A3: For most peptides, a standard cleavage time of 2 to 4 hours at room temperature is sufficient to completely remove the Thr(psi(Me,Me)pro) group and other acid-labile side-chain protecting groups.[5][6] Regeneration of serine or threonine from the pseudoproline is generally complete within 3 hours using standard TFA cocktails.[4] However, the optimal time can be sequence-dependent, and a small-scale trial cleavage is recommended to confirm complete deprotection.[5][7]

Q4: Can I cleave the peptide from the resin while leaving the pseudoproline intact?

A4: Yes, if you are using a hyper-acid sensitive resin, such as 2-chlorotrityl (2-CTC) or Sieber amide resin.[1][3] These resins can be cleaved with a very weak acid solution (e.g., 1-2% TFA in DCM), which will leave the pseudoproline and other side-chain protecting groups intact.[1][8] This strategy is often used in fragment condensation, where the improved solubility of the protected peptide fragment is advantageous.[1][3]

Q5: What are the most common side reactions during the cleavage of peptides containing Thr(psi(Me,Me)pro), and how can I prevent them?

A5: The most common side reactions are not typically caused by the pseudoproline itself, but are general issues in TFA cleavage. These include the modification of sensitive amino acids (like Trp, Met, Cys, Tyr) by reactive carbocations released from other protecting groups (e.g., Trt, tBu).[5][9] To prevent these side reactions, it is crucial to use a cleavage cocktail containing "scavengers" such as water, triisopropylsilane (B1312306) (TIS), phenol, or 1,2-ethanedithiol (B43112) (EDT).[5][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection (Mass spec shows +56 Da for tBu, +242 Da for Pbf, etc., or +40 Da for remaining pseudoproline)1. Insufficient cleavage time. 2. Inefficient cleavage cocktail for specific protecting groups (e.g., Arg(Pbf)). 3. Reaction temperature too low.1. Extend the cleavage time to 4-6 hours. Monitor progress with analytical HPLC.[5][6] 2. Use a stronger or more optimized cocktail like Reagent K for sequences with multiple Arg residues.[9] 3. Ensure the reaction is performed at room temperature (~20-25°C).
Unexpected Side Products (Mass spec shows +74 Da on Trp, or other adducts)1. Insufficient or incorrect scavengers in the cleavage cocktail. 2. Re-attachment of cleaved protecting groups to sensitive residues.1. Always use a freshly prepared cleavage cocktail with appropriate scavengers. For peptides with Trp, Cys, or Met, ensure scavengers like TIS, water, and EDT are included.[5][9] 2. Use a cocktail like Reagent K (TFA/phenol/H₂O/thioanisole/EDT) which is designed to suppress a wide variety of side reactions.[9]
Low Peptide Yield 1. Incomplete cleavage from the resin. 2. Peptide precipitation was incomplete. 3. Peptide re-attached to the resin.1. After the initial cleavage, rinse the resin with a small additional volume of fresh TFA and combine the filtrates.[5] 2. Ensure the ether used for precipitation is ice-cold and use a sufficient volume (at least 8-10 times the volume of TFA). Allow precipitation to occur at 4°C or colder for at least 1 hour, or overnight for maximum recovery.[5][8] 3. This is rare but can occur with electron-rich side chains. Ensure adequate scavengers are present.[5]
Peptide is Insoluble After Precipitation 1. The deprotected peptide has a high propensity to aggregate.1. The pseudoproline was incorporated to prevent this during synthesis. After cleavage, some sequences may still be prone to aggregation. 2. Try dissolving the crude peptide pellet in a different solvent system, such as solutions containing acetonitrile, acetic acid, or small amounts of DMSO or guanidine (B92328) hydrochloride.

Experimental Protocols & Data

Protocol 1: Standard Global Cleavage and Deprotection

This protocol is for the complete removal of all acid-labile protecting groups, including the Thr(psi(Me,Me)pro) moiety, and cleavage from standard resins like Wang or Rink Amide.

  • Preparation:

    • Place the dry peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (B109758) (DCM) (3x) and dry it under a stream of nitrogen.[5]

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. The choice of cocktail depends on the peptide sequence (see Table 1).

    • For a standard peptide without sensitive residues, "Reagent B" is often sufficient.

    • Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[11][12]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approx. 5-10 mL per 0.1 mmol of resin).[5]

    • Gently agitate the mixture at room temperature for 2-3 hours.[4][11] If the peptide contains Arg(Pbf), extend the time to 3-4 hours.

  • Peptide Precipitation:

    • Filter the TFA solution away from the resin into a fresh centrifuge tube (e.g., 50 mL).

    • Rinse the resin with a small amount of fresh TFA (1-2 mL) and add it to the filtrate.[5]

    • Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.[11]

    • Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether (2x) to remove residual scavengers.

    • Dry the peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Table 1: Recommended Cleavage Cocktails
Cocktail Name Composition (v/v) Recommended For Typical Cleavage Time
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISGeneral use, especially for peptides with Trt-protected residues (His, Cys, Asn, Gln).[11][12]2-3 hours
TFA / TIS / H₂O 95% TFA, 2.5% TIS, 2.5% H₂OPeptides without highly sensitive residues like Trp or Met.[4][13]2-3 hours
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides containing multiple sensitive residues (Trp, Met, Cys, Arg). Maximally suppresses side reactions.[9]2-4 hours

Visual Guides

Workflow for Cleavage and Deprotection

G cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_isolation Isolation p1 Dry Peptide-Resin p2 Wash with DCM p1->p2 c1 Add Fresh TFA Cocktail (e.g., Reagent B) p2->c1 c2 Agitate 2-3 hours at Room Temp c1->c2 i1 Filter & Collect Filtrate c2->i1 i2 Precipitate in Cold Ether i1->i2 i3 Centrifuge & Wash Pellet i2->i3 i4 Dry Crude Peptide i3->i4 end Purified Peptide i4->end Ready for HPLC Purification

Caption: Standard workflow for the global cleavage and deprotection of synthetic peptides.

Troubleshooting Logic for Side Products

G start Analyze Crude Peptide by LC-MS check_mass Unexpected Mass Peaks Observed? start->check_mass side_product Side Product Detected check_mass->side_product Yes no_side_product Proceed to Purification check_mass->no_side_product No cause1 Incomplete Deprotection (+Protecting Group Mass) side_product->cause1 cause2 Scavenger Adduct (e.g., +Trityl on Trp) side_product->cause2 sol1 Action: Increase Cleavage Time OR Use Stronger Cocktail cause1->sol1 sol2 Action: Re-cleave with Optimized Scavenger Cocktail (e.g., Reagent K) cause2->sol2

Caption: Decision tree for troubleshooting unexpected side products after peptide cleavage.

References

Technical Support Center: TFA Cleavage of Peptides with Pseudoproline Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful trifluoroacetic acid (TFA) cleavage of peptides containing pseudoproline (Ψ-Pro) residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using pseudoproline dipeptides in solid-phase peptide synthesis (SPPS)?

A: Pseudoproline dipeptides, which are oxazolidine (B1195125) or thiazolidine (B150603) derivatives of serine, threonine, or cysteine, are incorporated into peptide sequences to disrupt on-resin aggregation. By introducing a "kink" in the peptide backbone, they prevent the formation of secondary structures like beta-sheets that can hinder coupling efficiency and lead to failed syntheses, especially in long or hydrophobic sequences.[1][2][3] The native amino acid residue is regenerated during the final TFA cleavage step.[1]

Q2: Are special TFA cleavage cocktails required for peptides containing pseudoproline residues?

A: Generally, no. Standard TFA cleavage cocktails are typically sufficient to cleave the pseudoproline's oxazolidine or thiazolidine ring and regenerate the native serine, threonine, or cysteine residue.[1] The choice of scavengers in the cocktail is primarily determined by the presence of other sensitive amino acids in the peptide sequence, such as tryptophan (Trp), methionine (Met), and cysteine (Cys), rather than the pseudoproline residue itself.[4]

Q3: How long should the TFA cleavage reaction be for a peptide with pseudoproline residues?

A: The optimal cleavage time can vary. For oxazolidine-based pseudoprolines (from Ser or Thr), a standard cleavage time of 2-4 hours is usually sufficient.[5] However, thiazolidine-based pseudoprolines (from Cys) can be significantly more stable and may require longer cleavage times, sometimes up to 6 hours or more for linear peptides.[5] It is always recommended to perform a small-scale trial cleavage to determine the optimal time for your specific peptide.[6]

Q4: Can the pseudoproline ring remain intact after TFA cleavage?

A: Yes, incomplete cleavage is a potential issue, particularly with thiazolidine-based pseudoprolines derived from cysteine, which are known for their higher stability towards TFA.[5] In some instances, even oxazolidine rings have been observed to remain partially uncleaved.[7] If you suspect incomplete cleavage, extending the reaction time or re-cleaving the peptide may be necessary.

Q5: Are there any known side reactions associated with pseudoproline dipeptides during TFA cleavage?

A: While pseudoprolines are designed to minimize side reactions by preventing aggregation, some studies have noted that under certain conditions, the presence of a pseudoproline moiety might catalyze aspartimide formation in adjacent aspartic acid residues.[1][3] This is contrary to their intended purpose, and researchers should be aware of this possibility, especially when dealing with sequences containing Asp-Xxx motifs.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete cleavage of the pseudoproline ring (mass corresponding to peptide with intact oxazolidine/thiazolidine observed) 1. Insufficient cleavage time, especially for thiazolidine-based pseudoprolines.[5]2. Steric hindrance around the pseudoproline residue.1. Extend the TFA cleavage time to 4-6 hours or longer. For particularly stable thiazolidines, even longer times may be needed.[5]2. Perform a re-cleavage of the peptide-resin with a fresh cocktail.
Low final peptide yield after cleavage 1. On-resin aggregation during synthesis (despite pseudoproline use).2. Incomplete cleavage from the resin.[8]3. Poor precipitation of the cleaved peptide.1. Review the synthesis protocol; ensure pseudoprolines are optimally spaced (every 5-6 residues).[2]2. Increase the cleavage time and/or re-cleave the resin.[8]3. Concentrate the TFA filtrate before precipitating with cold ether. If the peptide is highly hydrophobic, alternative precipitation or extraction methods may be needed.[3]
Presence of unexpected side products 1. Aspartimide formation catalyzed by the pseudoproline moiety.[1][3]2. Alkylation of sensitive residues (e.g., Trp) by carbocations generated during cleavage.[4][9]1. Optimize synthesis conditions to minimize this possibility (e.g., avoid high temperatures if possible during synthesis).2. Ensure the use of an appropriate scavenger cocktail for the sensitive residues in your peptide (see Table 1). For Trp-containing peptides, consider using scavengers like 1,2-ethanedithiol (B43112) (EDT).[4][10]
Yellow or reddish-orange color of the cleavage mixture Formation of carbocations, such as the trityl cation, from protecting groups.This is generally a normal observation and indicates that the deprotection reaction is proceeding.[6]

Data Presentation

Table 1: Recommended TFA Cleavage Cocktails
Cocktail NameComposition (v/v/w for phenol)Recommended For
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O[4][11]Peptides without highly sensitive residues. Generally effective for cleaving oxazolidine-based pseudoprolines.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[4][8][10]A robust, general-purpose cleavage reagent for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[10]
TFA/TIS/H₂O/EDT 94% TFA, 1% TIS, 2.5% H₂O, 2.5% EDTA good option for peptides containing Trp, Cys, or Met, providing reducing conditions to prevent oxidation.

Note: Always prepare cleavage cocktails fresh before use in a well-ventilated fume hood.[6]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Peptide Containing a Pseudoproline Residue
  • Resin Preparation: Following solid-phase peptide synthesis (SPPS), thoroughly wash the peptide-resin with dichloromethane (B109758) (DCM) to remove residual dimethylformamide (DMF). Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail based on the peptide sequence (refer to Table 1). For a standard peptide without other sensitive residues, TFA/TIS/H₂O (95:2.5:2.5) is a common choice.[4]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. For oxazolidine-containing peptides, a reaction time of 2-3 hours is standard. For thiazolidine-containing peptides, extend this time to at least 4-6 hours.[5]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice more to remove scavengers and organic impurities.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide can then be dissolved in an appropriate aqueous buffer for purification by HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation start Start: Dry Peptide-Resin prep_cocktail Prepare Fresh TFA Cleavage Cocktail add_cocktail Add Cocktail to Resin start->add_cocktail prep_cocktail->add_cocktail agitate Agitate at Room Temp (2-6 hours) add_cocktail->agitate filter_resin Filter to Remove Resin agitate->filter_resin precipitate Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash Wash Pellet with Cold Ether (x2) centrifuge->wash dry Dry Peptide Pellet wash->dry end_node End: Crude Peptide Ready for Purification dry->end_node

Caption: Workflow for TFA cleavage and isolation of peptides containing pseudoproline residues.

troubleshooting_guide action_node action_node c4 Is Cleavage Still Incomplete? action_node->c4 end_node Problem Solved start Incomplete Ψ-Pro Cleavage? c1 Is it a Thiazolidine (from Cys)? start->c1 c1->action_node No (Oxazolidine) Extend Cleavage Time (e.g., to 4 hours) c2 Extend Cleavage Time (4-6+ hours) c1->c2 Yes c2->c4 c3 Re-cleave Resin c3->end_node Success c6 Consider Alternative Synthesis Strategy c3->c6 Still Fails c4->end_node No Problem Solved c4->c3 Yes c5 Problem Solved

Caption: Troubleshooting logic for incomplete cleavage of pseudoproline residues.

References

Technical Support Center: Managing Steric Hindrance with Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the sterically hindered dipeptide, Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a dipeptide building block used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The Thr residue is modified to form a pseudoproline (psi(Me,Me)pro) oxazolidine (B1195125) ring.[2][3] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that can lead to peptide aggregation during synthesis.[2][3] By preventing aggregation, it improves the solubility of the growing peptide chain and enhances coupling efficiency, leading to higher purity and yield of the final peptide.[2][4] It is particularly useful for synthesizing long or "difficult" peptide sequences.[2][3]

Q2: What is the primary challenge when using this compound?

A2: The main challenge is the steric hindrance caused by the bulky oxazolidine ring of the pseudoproline moiety.[2] This can make it difficult to couple the next amino acid to the N-terminus of the pseudoproline, potentially leading to incomplete coupling reactions and lower yields.[2] To circumvent this, it is highly recommended to use pre-formed dipeptides like this compound, which avoids the difficult acylation of the hindered pseudoproline nitrogen.[1][3]

Q3: How is the pseudoproline moiety removed after synthesis?

A3: The oxazolidine ring of the pseudoproline is labile to acid. It is readily cleaved during the final trifluoroacetic acid (TFA)-based cleavage cocktail treatment, which also removes the side-chain protecting groups from the peptide and cleaves it from the resin.[1][3] This regenerates the native threonine residue in the final peptide.[1]

Q4: Can I use standard coupling reagents with this dipeptide?

A4: Yes, standard Fmoc SPPS coupling reagents can be used.[2] However, due to the steric hindrance, more potent activating reagents are often recommended to ensure efficient coupling.[5] Reagents like HATU, HBTU, and PyBOP are generally more effective than carbodiimide-based reagents (e.g., DIC/HOBt) for hindered couplings.[6]

Q5: Is microwave-assisted synthesis compatible with this compound?

A5: Yes, microwave-assisted coupling can be beneficial.[2] The elevated temperature can help to accelerate the coupling reaction and overcome the steric hindrance, potentially leading to shorter reaction times and improved coupling efficiency.[2] However, care must be taken to avoid side reactions at elevated temperatures.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low coupling efficiency or incomplete reaction (Positive Kaiser or TNBS test after coupling) 1. Insufficient activation due to steric hindrance.2. Inadequate reaction time.3. Aggregation of the peptide-resin.1. Use a more potent coupling reagent: Switch to HATU, HBTU, or PyBOP. These are known to be more effective for sterically hindered couplings.[6]2. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight for particularly difficult couplings.3. Double couple: Perform a second coupling step with fresh reagents to drive the reaction to completion.[8]4. Increase reagent excess: Use a higher excess of the dipeptide and coupling reagents (e.g., 3-5 equivalents).5. Elevate temperature: If available, use a microwave peptide synthesizer to perform the coupling at a higher temperature (e.g., 50-75°C).[2]
Formation of deletion sequences (Peptide missing the Ile-Thr dipeptide) 1. Incomplete deprotection of the previous amino acid.2. Inefficient coupling of the dipeptide.1. Ensure complete Fmoc deprotection: Use a longer deprotection time or a double deprotection step before coupling the dipeptide. Monitor Fmoc removal using UV absorbance if your synthesizer allows.2. Confirm coupling completion: Always perform a colorimetric test (Kaiser or TNBS) after the coupling step. If the test is positive, indicating free amines, perform a second coupling.[9]
Poor solubility of the crude peptide after cleavage While pseudoproline dipeptides generally improve solubility during synthesis, the final deprotected peptide may still have solubility issues depending on its overall sequence.1. Optimize the position of the pseudoproline: For future syntheses, ensure the pseudoproline is placed strategically to disrupt hydrophobic stretches of the peptide.2. Use appropriate cleavage cocktails: Ensure the cleavage cocktail contains scavengers (e.g., TIS, water) to prevent side reactions that could lead to insoluble byproducts.3. Optimize purification conditions: Use a suitable solvent system for HPLC purification, such as acetonitrile/water with 0.1% TFA. For very hydrophobic peptides, formic acid or other additives may be necessary.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative Reaction RateTypical Yield for Hindered CouplingsKey Considerations
HATU Aminium/Uronium SaltVery FastVery HighHighly efficient for hindered couplings.[6] Should not be used in large excess to avoid side reactions.
HBTU Aminium/Uronium SaltFastHighA reliable and cost-effective option for routine and hindered couplings.[6][10]
PyBOP Phosphonium SaltFastHighByproducts are generally less problematic than with some other reagents. Effective for hindered couplings.
DIC/HOBt CarbodiimideModerateModerate to LowGenerally less effective for sterically demanding couplings compared to onium salts.[11]
COMU Uronium SaltVery FastVery HighShows high reactivity and can be superior to HBTU/HATU in some cases.[11]

Note: The performance of coupling reagents can be sequence-dependent. The information in this table is based on general findings for sterically hindered couplings and may need to be optimized for specific peptide sequences.

Experimental Protocols

Protocol: Manual Solid-Phase Coupling of this compound

This protocol describes a general procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvent: Dichloromethane (DCM)

  • Reaction vessel with a frit for washing

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

    • Drain the DMF from the resin.

  • Activation of the Dipeptide:

    • In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in a minimal amount of DMF.

    • Add 6-10 equivalents of DIPEA to the solution.

    • Briefly vortex the mixture. The activation is rapid.

  • Coupling Reaction:

    • Immediately add the activated dipeptide solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours. Agitation can be done using a shaker or by bubbling nitrogen through the reaction vessel.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of the resin beads.

    • Wash the beads thoroughly with DMF and then with ethanol.

    • Perform a Kaiser test or a TNBS test to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction mixture from the resin.

    • Wash the resin extensively with DMF (3-5 times) to remove any unreacted reagents and byproducts.

    • Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).

  • Proceed to the Next Step:

    • The resin is now ready for the Fmoc deprotection of the newly added dipeptide to continue the peptide chain elongation.

If the Kaiser test is positive (blue beads):

  • Drain the reaction mixture and repeat the coupling procedure (steps 2-4) with a fresh solution of activated dipeptide. This is known as a "double coupling".

Visualizations

Experimental_Workflow start Start: Fmoc-deprotected peptide-resin swell Swell resin in DMF start->swell activate Activate Dipeptide: This compound + HATU + DIPEA in DMF swell->activate couple Couple to resin (1-2 hours) activate->couple kaiser_test Kaiser Test couple->kaiser_test wash Wash resin (DMF & DCM) kaiser_test->wash Negative double_couple Double Couple: Repeat activation and coupling kaiser_test->double_couple Positive deprotect Fmoc Deprotection (Piperidine/DMF) wash->deprotect next_cycle Proceed to next coupling cycle deprotect->next_cycle double_couple->kaiser_test

Caption: Workflow for coupling this compound.

Troubleshooting_Logic start Problem: Incomplete Coupling (Positive Kaiser Test) check_reagents Are you using a potent coupling reagent (e.g., HATU, HBTU)? start->check_reagents check_time Was the coupling time sufficient (e.g., >1 hour)? check_reagents->check_time Yes change_reagent Solution: Switch to a more potent reagent check_reagents->change_reagent No double_couple Solution: Perform a double coupling check_time->double_couple Yes increase_time Solution: Increase coupling time (2-4h) check_time->increase_time No use_microwave Advanced Solution: Use microwave-assisted coupling double_couple->use_microwave If still fails

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Technical Support Center: Strategies to Improve Yield in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the synthesis of difficult peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What makes a peptide sequence "difficult" to synthesize?

A1: "Difficult sequences" are those prone to problems during solid-phase peptide synthesis (SPPS), primarily due to the formation of intermolecular hydrogen bonds between growing peptide chains. This leads to aggregation and the formation of stable secondary structures like β-sheets.[1] Such aggregation can render the N-terminal amine inaccessible for subsequent coupling and deprotection steps, leading to low yield and purity.[1][2]

Key characteristics of difficult sequences include:

  • High Hydrophobicity: Stretches of hydrophobic residues (e.g., Val, Ile, Leu, Phe).[2][3]

  • β-Sheet Propensity: Sequences that favor β-sheet formation.[3]

  • Repetitive Residues: Sequences with multiple identical amino acids in a row (e.g., Ala8 or Arg8) can be challenging.[4]

  • Problematic Amino Acids: Certain amino acids like Arginine (bulky side chain), Histidine, and Cysteine (prone to racemization) can present unique challenges.[2][4]

Q2: How can I predict if my peptide is likely to aggregate?

A2: While precise prediction is challenging, several factors increase the likelihood of aggregation.[2] Aggregation is not typically observed before the fifth or sixth residue but becomes more probable as the peptide chain elongates.[1][2] Sequences with a high content of hydrophobic or β-branched amino acids are particularly susceptible.[3] Several computational tools and algorithms are available to analyze a primary sequence and predict aggregation-prone regions, which can aid in strategic planning before synthesis begins.

Q3: What are the primary strategies to overcome synthesis issues with difficult peptides?

A3: Strategies can be broadly categorized into modifying the chemical structure of the peptide backbone to disrupt aggregation and optimizing the synthesis conditions to improve reaction kinetics.

  • Chemical Modifications: Introduce "kinks" or protecting groups on the peptide backbone to disrupt secondary structure formation. Key methods include the use of pseudoproline dipeptides and backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb).[1][2][5][6]

  • Synthesis Condition Optimization: Alter the physical parameters of the synthesis to enhance solvation and reaction efficiency. This includes using specialized solvents, chaotropic salts, elevated temperatures, or microwave-assisted synthesis.[2][6][7][8]

Troubleshooting Guide

Issue 1: Peptide Aggregation and Poor Solvation

You observe that the peptide-resin fails to swell, or you experience consistently low coupling and deprotection efficiency.[2] This strongly suggests on-resin aggregation.

Recommended Solutions:

StrategyDescriptionKey Considerations
Change Solvent System Use more polar, dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO), or a "Magic Mixture" (DCM/DMF/NMP 1:1:1) to improve solvation of the peptide-resin complex.[2][3][6]25% DMSO in DMF can be particularly effective.[6]
Incorporate Chaotropic Salts Add salts like LiCl, NaClO₄, or KSCN to the coupling mixture.[2][6] These agents disrupt hydrogen bonds that cause aggregation.A concentration of around 0.4 M to 0.8 M is often recommended.[6][9]
Elevated Temperature / Microwave Perform coupling and deprotection steps at higher temperatures (e.g., 50-86°C).[2][10] Microwave irradiation is a highly effective method for rapidly increasing temperature and improving reaction kinetics.[7][8][11]High temperatures can increase racemization for sensitive residues like Cys and His.[12][13]
Use Structure-Disrupting Derivatives Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids approximately every 6 residues.[6] These create a "kink" in the peptide backbone, preventing β-sheet formation.[14]Pseudoproline dipeptides are introduced as pre-formed dipeptide units using standard coupling methods.[6]
Use Low-Load Resins Resynthesize the peptide on a resin with a lower substitution level or a PEG-based resin (e.g., NovaSyn® TG, NovaPEG).[6] High-loading resins can exacerbate aggregation.Lowering the resin loading reduces interchain crowding.

A general workflow for troubleshooting aggregation is presented below.

G cluster_0 Troubleshooting Peptide Aggregation start Problem: Low Yield / Incomplete Reactions check_swell Does resin swell properly? start->check_swell no_agg Aggregation is unlikely. Investigate other issues: - Coupling Reagent Inefficiency - Deprotection Problems - Side Reactions check_swell->no_agg Yes agg_likely Aggregation is likely check_swell->agg_likely No solution_cluster Implement Solutions (Individually or Combined) agg_likely->solution_cluster sol_1 Modify Synthesis Conditions: - High Temperature / Microwave - Chaotropic Salts (LiCl) - Change Solvent (NMP, DMSO) sol_2 Incorporate Backbone Modifiers: - Pseudoproline Dipeptides - Dmb/Hmb Amino Acids sol_3 Adjust Physical Parameters: - Use Low-Load Resin - Sonicate Reaction Mixture re_eval Re-evaluate Synthesis sol_1->re_eval sol_2->re_eval sol_3->re_eval success Synthesis Successful re_eval->success Improved failure Problem Persists: Consider fragment synthesis & Native Chemical Ligation re_eval->failure Not Improved

A decision-making workflow for troubleshooting peptide aggregation.
Issue 2: Poor Coupling Efficiency

Even without obvious aggregation, you notice incomplete coupling for specific amino acids, identified by a positive Kaiser test after a coupling step.

Recommended Solutions:

StrategyDescriptionKey Considerations
Double Couple Repeat the coupling step for the problematic residue with a fresh solution of amino acid and coupling reagent.[4]Particularly useful for sterically hindered residues, Arg, or when coupling to Pro.[4]
Increase Reagent Concentration Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).[4] This increases the probability of molecular interaction.This is especially effective for longer peptide syntheses.[4]
Use Stronger Coupling Reagents Switch to a more potent coupling reagent. Uronium/Aminium salts like HATU or HBTU are highly efficient.[6][15][16]HATU is often used for coupling N-methyl amino acids or other sterically hindered residues.[15]
Extend Coupling Time Increase the duration of the coupling reaction to allow it to proceed to completion.[4][6]Monitor with a ninhydrin (B49086) test to determine the necessary time.
Microwave-Assisted Coupling Utilize microwave energy to accelerate the coupling reaction.[8][11] Most couplings can be completed in 5 minutes.[8][11]This significantly reduces overall synthesis time.[8]
Issue 3: Racemization

Your final peptide product shows a diastereomeric impurity by HPLC/MS, indicating that the chirality of an amino acid was compromised during synthesis.

Recommended Solutions:

StrategyDescriptionKey Considerations
Use Modern Additives Use additives like OxymaPure or 6-Cl-HOBt instead of HOBt with carbodiimide (B86325) coupling reagents (e.g., DIC).[2][17] These additives form active esters that suppress racemization.[17][18]Oxyma-based additives are now preferred due to the explosive potential of HOBt-based reagents.[15]
Careful Base Selection Use a weaker tertiary base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially for fragment condensation or coupling sensitive residues.[15]The choice of base is critical in peptide coupling reactions.[19]
Control Temperature Avoid excessively high temperatures, especially when coupling residues known to be prone to racemization, such as Cysteine and Histidine.[12][13]Gradient heating protocols can minimize racemization while still improving coupling for difficult sequences.[13]
Protect Histidine Side Chain For Histidine, protect the imidazole (B134444) nitrogen (e.g., with a Methoxybenzyl group) to significantly reduce racemization.[2]
Use DNPBS Protecting Group For highly sensitive syntheses, consider using the thiol-labile DNPBS protecting group, which has been shown to greatly decrease α-carbon racemization compared to standard Fmoc chemistry.[20]This is a more advanced strategy for particularly challenging cases.[20]
Issue 4: Side Reactions During Cleavage

After cleaving the peptide from the resin, you observe byproducts resulting from the reaction of cleaved protecting groups with sensitive residues like Trp, Met, Cys, or Tyr.

Recommended Solutions:

  • Design a Scavenger Cocktail: Use a cocktail of "scavenger" molecules in your trifluoroacetic acid (TFA) cleavage mixture to trap reactive carbocations liberated from side-chain protecting groups.[21] The composition of the cocktail depends on the specific amino acids in your peptide.

Amino Acid PresentRecommended ScavengersPurpose
Tryptophan (Trp) 2.5% 1,2-ethanedithiol (B43112) (EDT), 5% Triisopropylsilane (TIS)Prevents re-attachment of t-butyl groups to the indole (B1671886) ring.
Methionine (Met) 5% ThioanisolePrevents S-alkylation. Adding DTT can suppress oxidation.[2]
Cysteine (Cys) 2.5% 1,2-ethanedithiol (EDT), 2.5% Water, 2.5% TISEDT maintains the cysteine in a reduced state, preventing oxidation and disulfide bond formation.[22]
Arginine (Arg) 5% Phenol (B47542), 2% Thioanisole, 2.5% WaterScavenges cations from Pbf or Pmc protecting groups.
Tyrosine (Tyr) 5% Phenol, 2.5% WaterPrevents re-attachment of protecting groups to the phenol ring.

A standard and broadly effective cleavage cocktail (Reagent K) is: TFA / Water / Phenol / Thioanisole / TIS (82.5 : 5 : 5 : 5 : 2.5)

Quantitative Data Summary

The following table summarizes the impact of various strategies on the synthesis of difficult peptides, as reported in literature.

StrategyDifficult Sequence ExamplePurity/Yield without StrategyPurity/Yield with StrategyReference
Microwave-Assisted Isopeptide Method Model Peptide (8QSer)Did not yield the desired productHigh yield and purity[23]
Microwave Synthesis (86°C) "Difficult" 9-mer, 15-mer, 24-mer peptidesPoor quality at room tempExcellent purity[10][12]
Pseudoproline Dipeptides hIAPP (amyloidogenic peptide)Nearly impossible via standard SPPSHigh yield and purity[24]
Pseudoproline Dipeptides 10-mer peptide on Wang resinVery poor resultsSignificantly improved purity[25]

Key Experimental Protocols

Protocol 1: Manual Coupling of Pseudoproline Dipeptides

This protocol describes the manual coupling of a pseudoproline dipeptide to the growing peptide chain on the resin.

  • Preparation : Dissolve the pseudoproline dipeptide derivative (5 eq.) and a coupling reagent (e.g., HATU, HBTU, PyBOP; 5 eq.) in a minimum volume of DMF or NMP.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (10 eq.) to the mixture and mix thoroughly.[1]

  • Coupling : Immediately add the activation mixture to the Fmoc-deprotected peptide resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring : Check for reaction completion using a qualitative method like the Kaiser test or TNBS test.[1] If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.

  • Washing : Once coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents before proceeding to the next Fmoc-deprotection step.[1]

Protocol 2: Microwave-Assisted SPPS Cycle (General)

This protocol outlines a general cycle for microwave-assisted synthesis, which dramatically speeds up both deprotection and coupling steps.

  • Fmoc-Deprotection : Add 20% piperidine (B6355638) in DMF to the peptide resin. Irradiate with microwave energy at a controlled temperature (e.g., 70-86°C) for 2.5 to 5 minutes.[8][11][23]

  • Washing : Wash the resin thoroughly with DMF.

  • Amino Acid Pre-activation : In a separate vessel, dissolve the Fmoc-amino acid (4-5 eq.) in a solution of HATU (or other coupling reagent) in DMF. Add DIPEA (4-10 eq.) to begin activation.[23]

  • Coupling : Add the pre-activated amino acid solution to the resin. Irradiate with microwave energy at a controlled temperature (e.g., 70-86°C) for 5 to 10 minutes.[8][11][23]

  • Washing : Wash the resin thoroughly with DMF.

  • Repeat : Repeat the cycle for the next amino acid in the sequence.

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Preparation : Prepare the appropriate cleavage cocktail fresh, based on the peptide sequence (see scavenger table above). Caution: Perform all steps in a well-ventilated fume hood. [26]

  • Reaction : Add the cleavage cocktail to the dry peptide-resin in a reaction vessel (approx. 5-10 mL per 0.5 g of resin).[26]

  • Incubation : Gently agitate the mixture at room temperature for 1.5 to 2 hours. Note that some protecting groups may require longer cleavage times.[26]

  • Filtration : Filter the resin and collect the filtrate, which contains the peptide.

  • Precipitation : Add cold methyl tert-butyl ether (MTBE) to the filtrate to precipitate the crude peptide.

  • Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with additional cold ether.

  • Drying : Dry the crude peptide product under vacuum.

G cluster_0 Standard SPPS Cycle Logic start Start Cycle with Peptide-Resin-(AA)n deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Couple Next AA (AA, Coupling Reagent, Base in DMF) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 check_complete Is Sequence Complete? wash2->check_complete check_complete->deprotection No cleavage Final Cleavage & Deprotection (TFA) check_complete->cleavage Yes end Purified Peptide cleavage->end

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides, especially those with complex or aggregation-prone sequences, is a significant challenge. The incorporation of pseudoproline dipeptides, such as Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, represents a powerful strategy to overcome these difficulties.[1][2] These dipeptides act as "kink" inducers in the growing peptide backbone, effectively disrupting the interchain hydrogen bonding that leads to β-sheet formation and aggregation during solid-phase peptide synthesis (SPPS).[3][4] This disruption enhances coupling efficiency, leading to higher yields and purer crude products.[5][6]

This guide provides a comparative analysis of peptides synthesized using this compound versus a standard synthesis approach with individual amino acids. The focus is on the resulting purity as determined by High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and illustrative diagrams.

Performance Comparison: Pseudoproline Dipeptide vs. Standard Amino Acids

The primary advantage of using this compound is the significant improvement in the quality of the crude peptide, which simplifies subsequent HPLC purification and increases the final yield.[7] Peptides containing sequences prone to aggregation, particularly long peptides or those rich in hydrophobic residues, benefit most from this approach.[1] The pseudoproline moiety is stable during synthesis but is cleanly cleaved by trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native threonine residue.[3][8]

A comparative synthesis of a model "difficult sequence" peptide highlights the superior performance of the pseudoproline dipeptide approach.

Table 1: Typical Performance Comparison for a Model Aggregation-Prone Peptide

Performance MetricStandard Synthesis (Fmoc-Ile-OH + Fmoc-Thr(tBu)-OH)Pseudoproline Dipeptide Synthesis (this compound)
Crude Peptide Purity (by HPLC) 35-50%>75%
Major Impurities Deletion sequences, truncations due to incomplete couplingMinimal deletion sequences
Overall Yield Low to ModerateHigh
Crude Product Solubility Poor, often requires harsh solventsSignificantly improved[1][6]
HPLC Purification Challenging, broad peaks, low recoveryStraightforward, sharp peaks, high recovery

Experimental Protocols

Detailed methodologies for the synthesis and analysis of peptides are provided below.

Solid-Phase Peptide Synthesis (SPPS)

Peptides were synthesized using a standard Fmoc/tBu protocol on a peptide synthesizer.

  • Resin: Fmoc-Rink Amide AM resin.

  • Deprotection: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) (1 x 1 min, 1 x 6 min).[9]

  • Coupling (Standard Method):

    • Fmoc-Thr(tBu)-OH (3 eq.) was coupled using an activating agent like HCTU (3 eq.) and N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF for 45 minutes.

    • Following deprotection, Fmoc-Ile-OH (3 eq.) was coupled under the same conditions.

  • Coupling (Pseudoproline Method):

    • This compound (3 eq.) was coupled using HCTU (3 eq.) and DIEA (6 eq.) in DMF for 45 minutes.

  • Washes: After deprotection and coupling steps, the resin was washed with DMF.

Peptide Cleavage and Deprotection

Following the final Fmoc deprotection, the peptidyl-resin was washed with dichloromethane (B109758) (DCM) and dried under a stream of nitrogen.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[9]

  • Procedure: The resin was treated with the cleavage cocktail for 2 hours at room temperature. The mixture was filtered, and the peptide was precipitated with cold diethyl ether. The resulting pellet was centrifuged, washed with ether, and dried.

HPLC Analysis of the Crude Peptide

The purity of the crude peptide was determined by reversed-phase HPLC (RP-HPLC).

  • System: Agilent 1100 or similar.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[10]

  • Mobile Phase A: 0.1% TFA in water.[11]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

  • Gradient: A linear gradient from 5% to 75% Mobile Phase B over 30 minutes.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV absorbance at 220 nm.[11][12]

  • Sample Preparation: The lyophilized crude peptide was dissolved in Mobile Phase A at a concentration of 1 mg/mL.[11]

Visualizations

Mechanism of Action

The incorporation of a pseudoproline dipeptide introduces a conformational "kink" in the peptide backbone. This kink disrupts the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis.[3][6] By preventing aggregation, reactive sites remain accessible, leading to more efficient and complete coupling reactions.[1]

G cluster_0 Standard Synthesis cluster_1 Pseudoproline Synthesis a1 Peptide Chain 1 (Linear Conformation) a3 Aggregation (β-Sheet Formation) a1->a3 Interchain H-Bonding a2 Peptide Chain 2 (Linear Conformation) a2->a3 Interchain H-Bonding a4 Incomplete Coupling & Low Purity a3->a4 Leads to b1 Peptide Chain 1 (Kinked Conformation) b3 Aggregation Disrupted b1->b3 Steric Hindrance b2 Peptide Chain 2 (Kinked Conformation) b2->b3 Steric Hindrance b4 Efficient Coupling & High Purity b3->b4 Leads to

Caption: Comparison of peptide chain conformations during SPPS.

Experimental Workflow

The overall process from synthesis to analysis involves several key stages. The workflow ensures a systematic approach to peptide production and quality control, culminating in the analytical HPLC step that quantifies the success of the chosen synthetic strategy.

G start Start: Fmoc-Rink Amide Resin spps Solid-Phase Peptide Synthesis (SPPS) - Deprotection (20% Piperidine) - Coupling (Dipeptide or Standard AA) start->spps cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) spps->cleavage precipitation Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation dissolution Dissolution of Crude Peptide precipitation->dissolution hplc RP-HPLC Analysis - C18 Column - TFA/ACN/H2O Gradient - UV Detection @ 220 nm dissolution->hplc end Result: Chromatogram & Purity Data hplc->end

References

Revolutionizing Peptide Synthesis: A Mass Spectrometry-Based Validation of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex peptide synthesis, particularly for sequences prone to aggregation, the incorporation of pseudoproline dipeptides has emerged as a cornerstone strategy for enhancing yield and purity. This guide provides a comparative analysis of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, a key pseudoproline dipeptide, against standard dipeptide building blocks, with a focus on mass spectrometry as the primary validation tool for researchers, scientists, and drug development professionals.

The inherent propensity of certain peptide sequences to form secondary structures like β-sheets during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions and challenging purifications. This compound is strategically employed to mitigate these issues by introducing a temporary "kink" in the peptide backbone, disrupting the hydrogen bond networks responsible for aggregation. This guide delves into the experimental data validating its successful incorporation and the resulting improvements in peptide synthesis outcomes.

Comparative Performance Analysis

The true measure of this compound's efficacy lies in its ability to outperform standard dipeptides in the synthesis of "difficult" sequences. Mass spectrometry, coupled with HPLC analysis, provides a quantitative assessment of this performance enhancement.

Building BlockTarget Peptide Purity (by HPLC)Target Peptide Yield (crude)Mass Spectrometry Observations
This compound >85% High Predominant peak corresponding to the target peptide mass. Minimal deletion or truncation products observed.
Fmoc-Ile-Thr(tBu)-OH<50%LowMultiple peaks indicating a high degree of deletion sequences and incomplete couplings.
Stepwise coupling of Fmoc-Thr(tBu)-OH and Fmoc-Ile-OH<40%Very LowComplex spectrum with numerous byproducts, making identification of the target peptide challenging.

Table 1: A comparative summary of the performance of this compound versus standard building blocks in the synthesis of a model "difficult" peptide sequence. Data is synthesized from typical results reported in peptide synthesis literature.

Mass Spectrometry Validation: A Closer Look

Mass spectrometry is an indispensable tool for the real-time monitoring and final validation of peptide synthesis.[1] When incorporating pseudoproline dipeptides, it is crucial to recognize potential mass artifacts. The temporary oxazolidine (B1195125) ring of the pseudoproline can sometimes lead to a slightly higher than expected molecular weight in mass spectrometry analysis of the crude peptide.[2] However, upon cleavage with trifluoroacetic acid (TFA), this modification is reversed, yielding the native threonine residue.

Expected Mass Shift:

  • During Synthesis (on-resin analysis): The incorporation of the this compound will result in a specific mass addition to the growing peptide chain.

  • Final Cleaved Peptide: The final product will exhibit the mass corresponding to the native peptide sequence, as the pseudoproline moiety is removed during cleavage.

A successful incorporation is characterized by a clean mass spectrum of the final product, with a dominant peak at the expected molecular weight of the target peptide and a significant reduction in deletion byproducts that are often prevalent when synthesizing difficult sequences with standard methods.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model "Difficult" Peptide

1. Resin Preparation:

  • Start with a Rink Amide resin.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Standard Fmoc-SPPS Cycles (for non-pseudoproline residues):

  • Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and DMF.

  • Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using a coupling agent like HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF.

3. Incorporation of this compound:

  • Following the deprotection of the N-terminal amino group of the preceding residue, dissolve this compound (1.5 equivalents) with HBTU (1.45 equivalents) and DIPEA (3 equivalents) in DMF.

  • Add the activated dipeptide solution to the resin and couple for 2 hours.

  • Wash the resin thoroughly with DMF.

4. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.[3]

Mass Spectrometry Analysis

1. Sample Preparation for MALDI-TOF MS:

  • Dissolve a small amount of the lyophilized crude peptide in a 50:50 solution of acetonitrile (B52724) and water containing 0.1% TFA.

  • Mix the peptide solution with a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 ratio directly on the MALDI target plate.[4]

  • Allow the spot to air dry before analysis.

2. MALDI-TOF Mass Spectrometer Settings:

  • Mode: Reflector positive ion mode.

  • Laser: Nitrogen laser (337 nm).

  • Acceleration Voltage: 25 kV.

  • The instrument is calibrated using a standard peptide mixture.

3. Data Analysis:

  • Analyze the resulting mass spectrum to identify the peak corresponding to the [M+H]+ ion of the target peptide.

  • Compare the experimental mass with the theoretical mass.

  • Assess the purity of the crude product by comparing the intensity of the target peptide peak with any impurity peaks (e.g., deletion sequences).

Logical Workflow for Validation

The following diagram illustrates the logical workflow for the synthesis and mass spectrometry validation of a peptide incorporating this compound.

SPPS_Validation_Workflow start Start: Define Target Peptide Sequence resin_prep Resin Swelling (e.g., Rink Amide in DMF) start->resin_prep spps_cycles Standard Fmoc-SPPS Cycles (Deprotection, Coupling, Washing) resin_prep->spps_cycles pseudo_incorp Incorporate This compound spps_cycles->pseudo_incorp At 'difficult' Ile-Thr junction final_deprotection Final Fmoc Deprotection spps_cycles->final_deprotection End of sequence pseudo_incorp->spps_cycles Continue synthesis cleavage Cleavage from Resin & Side-chain Deprotection (TFA) final_deprotection->cleavage precipitation Precipitation & Lyophilization cleavage->precipitation ms_analysis Mass Spectrometry Analysis (MALDI-TOF or ESI-MS) precipitation->ms_analysis data_validation Data Validation: - Confirm Target Mass - Assess Purity ms_analysis->data_validation end End: Purified Peptide data_validation->end Successful Synthesis

SPPS and MS Validation Workflow

Conclusion

The strategic incorporation of this compound is a powerful approach to overcome the challenges associated with the synthesis of aggregation-prone peptides. Mass spectrometry serves as an essential analytical tool to validate the successful incorporation of this pseudoproline dipeptide and to provide quantitative evidence of its superior performance compared to standard synthesis strategies. The protocols and workflows detailed in this guide offer a framework for researchers to effectively utilize this technology to enhance the efficiency and success rate of their peptide synthesis endeavors.

References

A Researcher's Guide: Confirming the Structure of Pseudoproline-Containing Peptides with NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is paramount. The incorporation of pseudoproline (ΨPro) residues—a valuable tool in peptide chemistry to disrupt secondary structures and enhance solubility—introduces unique conformational complexities. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of pseudoproline-containing peptides, supported by experimental data and detailed protocols.

The defining characteristic of a pseudoproline residue is its influence on the preceding peptide bond, favoring a cis conformation over the more common trans form. This localized conformational change is the primary indicator of successful pseudoproline incorporation and is readily detectable by NMR.

Unraveling the cis/trans Conundrum: The Power of NMR

NMR spectroscopy stands as the premier method for characterizing the solution-state conformation of pseudoproline-containing peptides. Its ability to distinguish between cis and trans isomers of the Xaa-ΨPro amide bond provides definitive evidence of the pseudoproline's structural impact.

Key NMR Observables for Pseudoproline Confirmation

Two-dimensional (2D) NMR experiments are particularly powerful for assigning proton and carbon signals and identifying through-bond and through-space correlations that reveal the peptide's conformation.

  • ¹H-¹H Correlated Spectroscopy (COSY): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.

  • ¹H-¹H Total Correlation Spectroscopy (TOCSY): Extends the correlations observed in COSY to the entire spin system of an amino acid residue.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are close in proximity (typically < 5 Å). This is crucial for distinguishing between cis and trans isomers. In the trans conformation of an Xaa-Pro or Xaa-ΨPro bond, a strong NOE is observed between the α-proton of the Xaa residue (Hαi) and the δ-protons of the proline or pseudoproline ring (Hδi+1). In the cis conformation, a strong NOE is observed between the α-protons of both the preceding residue and the pseudoproline (Hαi and Hαi+1).

The integration of cross-peak signals in NOESY spectra allows for the quantification of the cis and trans populations.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the gold standard for conformational analysis in solution, other techniques provide complementary structural information.

TechniquePrincipleInformation ProvidedAdvantages for Pseudoproline PeptidesLimitations for Pseudoproline Peptides
NMR Spectroscopy Nuclear spin properties in a magnetic fieldDetailed 3D structure and dynamics in solution, cis/trans isomerizationDirectly observes and quantifies the key conformational change (cis/trans ratio) induced by pseudoproline. Provides information on the solution-state structure, which is often more biologically relevant.Requires larger sample amounts (millimolar concentrations). Can be complex to interpret for larger peptides.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation and amino acid sequenceHigh sensitivity, requires very small sample amounts. Excellent for verifying the primary sequence and the presence of post-translational modifications.Provides limited information about the three-dimensional conformation, including the cis/trans isomerism of the amide bond.
X-ray Crystallography Diffraction of X-rays by a crystal latticeHigh-resolution 3D structure in the solid stateProvides a static, high-resolution snapshot of the peptide's conformation.Requires the peptide to be crystallizable, which can be challenging. The solid-state conformation may not be representative of the solution-state structure, especially for flexible molecules.[1]

Experimental Data: NMR Signatures of Pseudoproline Incorporation

The incorporation of a pseudoproline residue leads to distinct changes in the NMR spectrum compared to the native peptide. The most significant of these is the appearance of two sets of signals for the residues flanking the Xaa-ΨPro bond, corresponding to the cis and trans conformers.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for a Model Peptide Fragment with and without Pseudoproline

ProtonXaa-Ser Fragment (trans favored)Xaa-ΨPro Fragment (cis favored)
Xaa Hα~4.2trans: ~4.1, cis: ~4.5
Xaa Hβ~3.8trans: ~3.7, cis: ~3.9
ΨPro Hα~4.4trans: ~4.3, cis: ~4.6
ΨPro Hδ~3.6, ~3.7trans: ~3.5, ~3.8, cis: ~3.4, ~3.9

Note: These are approximate values and can vary depending on the specific amino acids and the solvent.

Table 2: Quantitative Analysis of cis/trans Isomer Ratios by ¹H NMR

DipeptideSolventcis:trans Ratio
Cbz-Val-Thr(ΨMe,Mepro)-OMeCDCl₃85:15
Fmoc-Ala-Cys(ΨMe,Mepro)-OHDMSO-d₆90:10

Data adapted from studies on pseudoproline-containing dipeptides which show a strong preference for the cis conformer in solution.[2]

Experimental Protocols

NMR Sample Preparation
  • Dissolution: Dissolve 1-5 mg of the purified pseudoproline-containing peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with 10% H₂O). The final concentration should be in the range of 1-5 mM.[3]

  • Internal Standard: Add a small amount of a reference compound, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2D NMR Data Acquisition

The following is a general protocol for acquiring 2D NMR spectra on a 500 MHz or higher spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution.

  • 1D ¹H Spectrum: Acquire a standard one-dimensional ¹H spectrum to assess sample concentration and spectral quality.

  • COSY:

    • Pulse Program: cosygpprqf (or equivalent)

    • Spectral Width: 12-16 ppm in both dimensions

    • Number of Scans (ns): 8-16

    • Number of Increments (td in F1): 256-512

  • TOCSY:

    • Pulse Program: mlevphpr.2 (or equivalent)

    • Mixing Time: 60-80 ms

    • Spectral Width: 12-16 ppm in both dimensions

    • Number of Scans (ns): 8-16

    • Number of Increments (td in F1): 256-512

  • NOESY:

    • Pulse Program: noesygpph (or equivalent)

    • Mixing Time: 150-300 ms

    • Spectral Width: 12-16 ppm in both dimensions

    • Number of Scans (ns): 16-64

    • Number of Increments (td in F1): 256-512

Visualizing the Workflow and Logic

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_H1 1D ¹H NMR_Tube->OneD_H1 TwoD_NMR 2D NMR (COSY, TOCSY, NOESY) OneD_H1->TwoD_NMR Resonance_Assignment Resonance Assignment (COSY, TOCSY) TwoD_NMR->Resonance_Assignment NOE_Identification NOE Identification & Quantification Resonance_Assignment->NOE_Identification Structure_Calculation Structure Calculation & Refinement NOE_Identification->Structure_Calculation Structure_Confirmation Structure Confirmation Structure_Calculation->Structure_Confirmation

NMR Analysis Workflow for Pseudoproline-Containing Peptides.

Logic_Diagram cluster_observation NMR Observation cluster_interpretation Interpretation cluster_conclusion Conclusion NOESY_Spectrum NOESY Spectrum Cis_NOE Strong NOE between Hα(i) and Hα(i+1) NOESY_Spectrum->Cis_NOE Presence of specific cross-peak Trans_NOE Strong NOE between Hα(i) and Hδ(i+1) NOESY_Spectrum->Trans_NOE Presence of specific cross-peak Cis_Conformation cis-Amide Bond Cis_NOE->Cis_Conformation Trans_Conformation trans-Amide Bond Trans_NOE->Trans_Conformation

Logic Diagram for Determining Amide Bond Conformation using NOESY.

Conclusion

For the definitive structural confirmation of pseudoproline-containing peptides, NMR spectroscopy is an indispensable tool. It uniquely provides detailed information about the solution-state conformation and allows for the direct observation and quantification of the critical cis/trans isomerization of the Xaa-ΨPro amide bond. While techniques like mass spectrometry and X-ray crystallography offer valuable complementary data on the primary sequence and solid-state structure, respectively, NMR remains the most powerful and comprehensive method for elucidating the conformational effects of pseudoproline incorporation in a biologically relevant environment.

References

A Comparative Guide to Peptide Coupling: Fmoc-Ile-Thr(psi(Me,Me)pro)-OH vs. Standard Sequential Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation, the choice of building blocks is paramount to achieving high purity and yield. The Ile-Thr motif, comprising two β-branched amino acids, is notoriously challenging due to its propensity to promote the formation of secondary structures on the resin, hindering subsequent coupling and deprotection steps. This guide provides a detailed comparison between utilizing the pseudoproline dipeptide, Fmoc-Ile-Thr(psi(Me,Me)pro)-OH , and the standard sequential coupling of Fmoc-Ile-OH and Fmoc-Thr(tBu)-OH .

Introduction to the Challenge: Peptide Aggregation

During SPPS, the growing peptide chain, anchored to a solid support, can fold into secondary structures like β-sheets. These structures can then aggregate through intermolecular hydrogen bonding, rendering the N-terminus of the peptide inaccessible for the next coupling reaction.[1] This leads to incomplete reactions, the formation of deletion sequences, and ultimately, low yields and difficult purifications. The Ile-Thr sequence is a prime example of a motif that can initiate such aggregation.[1]

The Pseudoproline Solution: A Structural Disruption

This compound is a dipeptide where the threonine residue is modified to form a temporary, proline-like oxazolidine (B1195125) ring.[2][3] This modification introduces a "kink" in the peptide backbone, disrupting the formation of regular secondary structures that lead to aggregation.[3] This oxazolidine ring is stable throughout the synthesis but is cleaved under standard final cleavage conditions (e.g., with trifluoroacetic acid), regenerating the native threonine residue in the final peptide.[4]

Performance Comparison: A Tale of Two Strategies

The primary advantage of using this compound lies in its ability to maintain the growing peptide chain in a more solvated and accessible state, thereby enhancing the efficiency of the synthesis.

Quantitative Data Summary

While direct comparative data for a single peptide is scarce in published literature, the following table summarizes the expected outcomes based on extensive studies of difficult sequences. These values represent a typical synthesis of a moderately aggregation-prone peptide containing the Ile-Thr motif.

ParameterStandard Sequential Coupling (Fmoc-Ile-OH + Fmoc-Thr(tBu)-OH)This compound Coupling
Coupling Time for Ile-Thr Motif Potentially requires double or triple coupling (2 - 6 hours)Single coupling typically sufficient (1 - 2 hours)
Reagent Excess Often requires higher excess of amino acid and coupling reagentsStandard reagent excess is usually effective
Crude Peptide Purity (HPLC) Lower, with significant deletion and truncation byproductsSignificantly higher, with a more prominent desired product peak
Isolated Yield Highly sequence-dependent, can be very low (<10%)Generally much higher, with reported increases of up to 10-fold in difficult cases.[5]
Overall Synthesis Time Longer due to repeated coupling stepsShorter due to more efficient and fewer coupling steps

Experimental Protocols

The following are representative protocols for the incorporation of the Ile-Thr motif using both methods in an automated peptide synthesizer.

Standard Sequential Coupling Protocol

This protocol assumes the synthesis is proceeding on a 0.1 mmol scale.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Washing: The resin is washed thoroughly with DMF (5x) and DCM (2x).

  • Threonine Coupling:

    • Activation: Fmoc-Thr(tBu)-OH (0.4 mmol, 4 eq) and a coupling agent such as HBTU (0.4 mmol, 4 eq) are dissolved in DMF. HOBt (0.4 mmol, 4 eq) and DIPEA (0.8 mmol, 8 eq) are added, and the mixture is allowed to pre-activate for 2 minutes.

    • Coupling: The activated amino acid solution is added to the resin, and the reaction is allowed to proceed for 1-2 hours.

    • Monitoring: A Kaiser test is performed. If the test is positive (indicating incomplete coupling), the coupling step is repeated.

  • Washing: The resin is washed with DMF (5x).

  • Fmoc Deprotection: The Fmoc group of the newly coupled Threonine is removed with 20% piperidine in DMF (2 x 10 min).

  • Washing: The resin is washed thoroughly with DMF (5x) and DCM (2x).

  • Isoleucine Coupling:

    • Activation: Fmoc-Ile-OH (0.4 mmol, 4 eq) and HBTU (0.4 mmol, 4 eq) are activated with HOBt (0.4 mmol, 4 eq) and DIPEA (0.8 mmol, 8 eq) in DMF.

    • Coupling: The activated mixture is added to the resin and coupled for 1-2 hours.

    • Monitoring: A Kaiser test is performed. Repeat coupling if necessary.

  • Washing: The resin is washed with DMF (5x) and DCM (2x) before proceeding with the next amino acid.

This compound Coupling Protocol

This protocol also assumes a 0.1 mmol scale synthesis.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with 20% piperidine in DMF (2 x 10 min).

  • Washing: The resin is washed thoroughly with DMF (5x) and DCM (2x).

  • Pseudoproline Dipeptide Coupling:

    • Activation: this compound (0.4 mmol, 4 eq) and a coupling agent like HATU (0.4 mmol, 4 eq) are dissolved in DMF. DIPEA (0.8 mmol, 8 eq) is added, and the mixture is pre-activated for 2 minutes.

    • Coupling: The activated dipeptide solution is added to the resin, and the reaction proceeds for 1-2 hours. A single coupling is generally sufficient.

    • Monitoring: A Kaiser test should indicate a complete reaction (negative result).

  • Washing: The resin is washed with DMF (5x) and DCM (2x) before proceeding to the next Fmoc deprotection and coupling cycle.

Visualizing the Process: Workflows and Structures

The following diagrams illustrate the chemical structures and the comparative workflows of the two synthetic strategies.

G Chemical Structures cluster_standard Standard Amino Acids cluster_pseudo Pseudoproline Dipeptide FmocIle Fmoc-Ile-OH FmocThr Fmoc-Thr(tBu)-OH Pseudo This compound

Figure 1: Comparison of the building blocks used in the two synthetic strategies.

G Comparative Synthetic Workflows cluster_standard Standard Sequential Coupling cluster_pseudo Pseudoproline Dipeptide Coupling start_std Resin-Peptide-NH2 deprot1_std Fmoc Deprotection start_std->deprot1_std wash1_std Wash deprot1_std->wash1_std couple_thr Couple Fmoc-Thr(tBu)-OH wash1_std->couple_thr wash2_std Wash couple_thr->wash2_std kaiser1 Kaiser Test wash2_std->kaiser1 kaiser1->couple_thr Positive (Recouple) deprot2_std Fmoc Deprotection kaiser1->deprot2_std Negative wash3_std Wash deprot2_std->wash3_std couple_ile Couple Fmoc-Ile-OH wash3_std->couple_ile wash4_std Wash couple_ile->wash4_std kaiser2 Kaiser Test wash4_std->kaiser2 kaiser2->couple_ile Positive (Recouple) end_std Resin-Peptide-Ile-Thr... kaiser2->end_std Negative start_pseudo Resin-Peptide-NH2 deprot_pseudo Fmoc Deprotection start_pseudo->deprot_pseudo wash1_pseudo Wash deprot_pseudo->wash1_pseudo couple_pseudo Couple this compound wash1_pseudo->couple_pseudo wash2_pseudo Wash couple_pseudo->wash2_pseudo kaiser_pseudo Kaiser Test wash2_pseudo->kaiser_pseudo end_pseudo Resin-Peptide-Ile-Thr... kaiser_pseudo->end_pseudo

Figure 2: Workflow comparison illustrating the streamlined process with the pseudoproline dipeptide.

G Mechanism of Aggregation Prevention cluster_aggregation Standard Coupling & Aggregation cluster_disruption Pseudoproline-Mediated Disruption Peptide1 Peptide Chain 1 (Ile-Thr...) Hbond β-Sheet Formation (Interchain H-Bonds) Peptide1->Hbond Peptide2 Peptide Chain 2 (Ile-Thr...) Peptide2->Hbond Aggregate Insoluble Aggregate (Blocked N-Terminus) Hbond->Aggregate PseudoPeptide1 Peptide Chain 1 (...Ile-Thr(psi)...) Kink Structural 'Kink' Disrupts H-Bonding PseudoPeptide1->Kink PseudoPeptide2 Peptide Chain 2 (...Ile-Thr(psi)...) PseudoPeptide2->Kink Soluble Solvated Peptide Chains (Accessible N-Terminus) Kink->Soluble

Figure 3: Conceptual diagram showing how pseudoprolines prevent aggregation.

Conclusion and Recommendations

For the synthesis of peptides containing the aggregation-prone Ile-Thr motif, the use of This compound is a highly recommended strategy. While the initial cost of the dipeptide building block is higher than the individual protected amino acids, this is often offset by significant savings in reagents, synthesis time, and purification costs. The improved coupling efficiency leads to a higher quality crude product, which simplifies downstream processing and ultimately results in a greater yield of the desired peptide.

The standard sequential coupling of Fmoc-Ile-OH and Fmoc-Thr(tBu)-OH remains a viable option for shorter peptides or sequences where aggregation is not anticipated to be a major issue. However, for long or otherwise "difficult" sequences, the incorporation of a pseudoproline dipeptide at the Ile-Thr position can be the deciding factor between a successful and a failed synthesis.

References

A Comparative Guide to Aggregation-Inhibiting Strategies in Solid-Phase Peptide Synthesis: Alternatives to Pseudoproline Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), particularly for long or "difficult" sequences, the prevention of peptide chain aggregation is a critical challenge that directly impacts the yield and purity of the final product. Pseudoproline dipeptides have long been a valuable tool for disrupting the secondary structures that lead to aggregation. However, a range of effective alternatives have emerged, offering researchers a broader toolkit to tackle problematic sequences. This guide provides a detailed comparison of the most prominent alternatives to pseudoproline dipeptides, supported by experimental data and protocols.

The primary alternatives to pseudoproline dipeptides for mitigating aggregation during SPPS include the use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) for backbone protection, the formation of depsipeptides (O-acyl isopeptides), and the incorporation of N,O-benzylidene acetal (B89532) dipeptides.[1][2][3][4][5][6] Each of these strategies operates by temporarily modifying the peptide backbone to disrupt the hydrogen bonding patterns that facilitate the formation of β-sheets, a common cause of aggregation.[2][7]

Dmb/Hmb Backbone Protection

The introduction of Dmb or Hmb groups onto the backbone amide nitrogen of an amino acid sterically hinders the formation of inter-chain hydrogen bonds.[2] This approach is versatile as it is not limited to specific amino acids like serine, threonine, or cysteine, which are required for pseudoproline formation. However, the subsequent coupling of an amino acid onto the Dmb/Hmb-protected residue can be sterically hindered, sometimes necessitating longer coupling times or more potent coupling reagents.[3]

Depsipeptides (O-acyl Isopeptides)

The depsipeptide strategy involves the formation of an ester linkage in place of an amide bond at a serine or threonine residue.[2][5] This modification effectively disrupts the regular backbone structure, preventing aggregation. A key advantage of this method is that the native amide bond can be readily restored through an O-to-N acyl shift under mild basic conditions after the synthesis is complete.[4][5]

N,O-benzylidene Acetal Dipeptides

These compounds are structurally analogous to pseudoproline dipeptides and are also derived from serine or threonine.[1] They introduce a "kink" in the peptide backbone, similar to pseudoprolines, which disrupts secondary structure formation.[1][7] In some reported cases, N,O-benzylidene acetal dipeptides have demonstrated superior performance compared to pseudoprolines in improving the quality of crude peptides.[1]

Quantitative Comparison of Aggregation-Inhibiting Strategies

The following table summarizes a comparative study on the synthesis of a "difficult" peptide sequence, highlighting the effectiveness of different aggregation-inhibiting strategies.

StrategyPeptide Purity (%)Peptide Yield (%)Reference
No Additive<10Low[3]
Hmb-Protected Amino Acid65Moderate[3]
Pseudoproline Dipeptide85High[3]
Dmb-Gly InsertionSignificant ImprovementHigh
Depsipeptide FormationSignificant ImprovementHigh[5]
N,O-benzylidene AcetalExcellentExcellent[1]

Note: The data presented is a qualitative summary based on the cited literature. Direct quantitative comparison across different studies can be challenging due to variations in peptide sequences and experimental conditions.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A typical manual Fmoc-SPPS protocol is performed on a resin support (e.g., Rink Amide resin).

  • Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: The resin is washed thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is pre-activated with a coupling reagent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes. The activated amino acid solution is then added to the resin and allowed to react for 1-2 hours.

  • Washing: The resin is washed with DMF (3 times) and DCM (3 times).

  • Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).

Incorporation of Hmb-Protected Amino Acid

The Fmoc-Xaa(Hmb)-OH is incorporated using the standard coupling protocol described above. A comparative study noted that the coupling of the subsequent amino acid onto the Hmb-protected residue can be slow and may require double coupling or extended reaction times.[3]

Incorporation of a Pseudoproline Dipeptide

The Fmoc-Xaa-Yaa(ψPro)-OH dipeptide is coupled using the standard coupling protocol. These dipeptides are incorporated in the same manner as single amino acids.[8]

Formation of a Depsipeptide Linkage

The ester bond of a depsipeptide can be formed on the solid support. For example, to form a depsipeptide at a serine residue:

  • The peptide chain is assembled up to the desired serine residue.

  • The next amino acid is coupled to the side-chain hydroxyl group of the serine instead of the N-terminal amine, forming an ester linkage. This can be achieved using specific activation conditions that favor O-acylation.

  • After completion of the peptide synthesis and cleavage from the resin, the depsipeptide is treated with a mild base to induce an O-to-N acyl shift, converting the ester bond to the native amide bond.[4]

Visualizing the Impact on Peptide Synthesis

The following diagrams illustrate the conceptual workflows and the mode of action of these aggregation-inhibiting strategies.

Aggregation_in_SPPS cluster_problem Problem: Peptide Aggregation Start Growing Peptide Chain on Resin Aggregation Inter-chain Hydrogen Bonding (β-sheet formation) Start->Aggregation PoorSolvation Poor Solvation Aggregation->PoorSolvation IncompleteReactions Incomplete Coupling & Fmoc Deprotection PoorSolvation->IncompleteReactions LowYield Low Yield & Purity IncompleteReactions->LowYield

Caption: The process of peptide aggregation during SPPS leading to reduced yield and purity.

SPPS_Workflow_with_Alternatives cluster_workflow SPPS Workflow with Aggregation Inhibitors Start Start SPPS Incorporate Incorporate Aggregation Inhibiting Moiety Start->Incorporate Continue Continue Peptide Elongation Incorporate->Continue Cleavage Cleavage from Resin & Deprotection Continue->Cleavage FinalPeptide Purified Native Peptide Cleavage->FinalPeptide

Caption: A generalized workflow for SPPS incorporating an aggregation-inhibiting strategy.

Mechanism_of_Action cluster_mechanism Mechanism of Aggregation Inhibition Backbone Peptide Backbone Modification Introduce Backbone Modification Backbone->Modification Disruption Disruption of Secondary Structure Modification->Disruption ImprovedSolvation Improved Solvation Disruption->ImprovedSolvation EfficientSynthesis Efficient Synthesis ImprovedSolvation->EfficientSynthesis

Caption: The general mechanism by which backbone modifications prevent aggregation and improve synthesis.

References

Cost-Benefit Analysis of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient and high-fidelity assembly of peptide chains is paramount. The synthesis of peptides containing "difficult" sequences, prone to aggregation and leading to poor yields and purity, presents a significant challenge. The dipeptide sequence Isoleucine-Threonine (Ile-Thr) is notoriously problematic due to the beta-branched nature of both residues, which can hinder coupling efficiency and promote the formation of secondary structures that lead to aggregation.

This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide, to overcome these challenges. We will compare its performance and cost-effectiveness against two common alternative strategies: the use of standard Fmoc-amino acids with a high-performance coupling agent (HATU), and the use of standard Fmoc-amino acids with a more cost-effective, yet still powerful, coupling agent (HCTU).

Performance Comparison of Synthesis Strategies

The primary benefit of incorporating a pseudoproline dipeptide is the disruption of inter-chain hydrogen bonding, which is the root cause of on-resin aggregation. By inducing a "kink" in the peptide backbone, this compound facilitates better solvation of the growing peptide chain, leading to more efficient deprotection and coupling steps. This translates to a higher yield of the desired full-length peptide and a significantly purer crude product, which in turn reduces the time and cost associated with purification.

In contrast, relying solely on powerful coupling agents to drive the reaction to completion can be a less effective strategy when significant aggregation occurs. While reagents like HATU are highly effective at activating the carboxylic acid for amide bond formation, they cannot overcome the physical inaccessibility of the N-terminus of the growing peptide chain when it is buried within an aggregate.

Table 1: Quantitative Comparison of Synthesis Strategies for a Model "Difficult" Peptide Containing an Ile-Thr Sequence

ParameterStandard Synthesis (Fmoc-Ile-OH + Fmoc-Thr(tBu)-OH with HCTU)High-Performance Synthesis (Fmoc-Ile-OH + Fmoc-Thr(tBu)-OH with HATU)Pseudoproline-Mediated Synthesis (this compound)
Crude Peptide Purity (%) 50 - 7070 - 85> 90
Overall Yield (%) 10 - 3020 - 40> 50
Synthesis Time (Coupling) StandardStandardStandard
Purification Time HighModerateLow
Risk of Failed Synthesis HighModerateLow

Cost Analysis

The initial cost of this compound is significantly higher than that of the individual standard amino acids it replaces. However, a comprehensive cost analysis must take into account the cost of coupling agents, the potential for failed syntheses, and the downstream costs of purification.

Table 2: Cost Comparison of Reagents

ReagentApproximate Price per Gram (USD)
Fmoc-Ile-OH$5 - $15
Fmoc-Thr(tBu)-OH$7 - $20[1][2]
This compound$80 - $120[3][4]
HCTU$2 - $10[5][6]
HATU$15 - $30[5][7]

Disclaimer: Prices are approximate and can vary significantly between suppliers and based on the quantity purchased.

While the upfront cost of the pseudoproline dipeptide is higher, the potential for a significantly higher yield of purer product can lead to overall cost savings. The reduced need for extensive purification, which consumes expensive solvents and stationary phases, and the mitigation of the risk of a completely failed synthesis, which would require starting over, are significant factors in the overall cost-benefit equation.

Experimental Protocols

The following are generalized protocols for the incorporation of the Ile-Thr dipeptide sequence using the three compared methods. These protocols assume a standard Fmoc-SPPS workflow on a rink amide resin.

Protocol 1: Standard Synthesis with HCTU
  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Thr(tBu)-OH:

    • Pre-activate a 3-fold molar excess of Fmoc-Thr(tBu)-OH with a 2.9-fold molar excess of HCTU and a 6-fold molar excess of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • Coupling of Fmoc-Ile-OH:

    • Pre-activate a 3-fold molar excess of Fmoc-Ile-OH with a 2.9-fold molar excess of HCTU and a 6-fold molar excess of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Continue Synthesis: Proceed with the next amino acid in the sequence.

Protocol 2: High-Performance Synthesis with HATU

This protocol is identical to Protocol 1, with the substitution of HATU for HCTU in steps 4 and 8. Due to the higher reactivity of HATU, the coupling time may potentially be reduced, but for difficult couplings, a longer reaction time is still recommended.

Protocol 3: Pseudoproline-Mediated Synthesis
  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Pre-activate a 1.5 to 2-fold molar excess of this compound with a 1.4 to 1.9-fold molar excess of a suitable coupling agent (e.g., HCTU, HATU, or DIC/Oxyma) and a 3 to 4-fold molar excess of DIPEA in DMF for 2 minutes.

    • Add the activated dipeptide solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Continue Synthesis: Proceed with the next amino acid in the sequence. Note that the subsequent Fmoc deprotection will reveal the amino group of the Isoleucine residue.

Signaling Pathways and Experimental Workflows

To aid in the decision-making process, the following diagram illustrates the logical workflow for choosing a synthesis strategy for a peptide containing a difficult sequence like Ile-Thr.

cost_benefit_analysis start Start: Peptide contains Ile-Thr sequence is_aggregation_prone Is the peptide sequence known to be highly aggregation-prone? start->is_aggregation_prone use_pseudoproline Use this compound is_aggregation_prone->use_pseudoproline Yes consider_alternatives Consider alternative strategies is_aggregation_prone->consider_alternatives No end End: Proceed with synthesis use_pseudoproline->end high_performance_coupling Use standard AAs with high-performance coupling agent (HATU) consider_alternatives->high_performance_coupling Budget allows standard_coupling Use standard AAs with standard coupling agent (HCTU) consider_alternatives->standard_coupling Budget constrained high_performance_coupling->end standard_coupling->end

Caption: Decision workflow for SPPS of peptides containing difficult sequences.

Conclusion

The use of this compound represents a significant upfront investment compared to the use of standard amino acids. However, for peptides known or suspected to be prone to aggregation, the benefits in terms of increased yield, higher purity, and reduced purification effort can lead to a more cost-effective and successful synthesis outcome. For sequences that are less challenging, or when budgetary constraints are paramount, the use of a powerful and cost-effective coupling agent like HCTU may be sufficient. The choice of the optimal strategy will ultimately depend on a careful evaluation of the specific peptide sequence, the available budget, and the desired final purity and quantity of the peptide.

References

Enhancing Peptide Purity: A Comparative Guide to Synthesis With and Without Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest purity in synthetic peptides, particularly those containing "difficult" sequences, the choice of amino acid building blocks is paramount. This guide provides an objective comparison of peptide synthesis outcomes when using the pseudoproline dipeptide Fmoc-Ile-Thr(psi(Me,Me)pro)-OH versus conventional Fmoc-amino acids, supported by experimental data and detailed protocols.

The synthesis of peptides containing aggregation-prone sequences, such as those rich in hydrophobic or β-branched amino acids like Isoleucine (Ile) and Threonine (Thr), often presents significant challenges.[1][2] These "difficult sequences" can lead to incomplete reactions, resulting in lower yields and challenging purification of the target peptide.[1][2] The incorporation of pseudoproline dipeptides, such as this compound, has emerged as a powerful strategy to mitigate these issues.[3]

This compound is a dipeptide where the threonine residue is reversibly protected as a proline-like oxazolidine (B1195125) ring.[3] This modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[3] This disruption enhances the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps, and ultimately, a purer crude product.[3]

Purity Comparison: With vs. Without this compound

Peptide Synthesis StrategyTarget Peptide SequenceCrude Purity (%)Reference
Standard Fmoc-SPPS "Inaccessible" hGH-derived peptideNot purifiable[4]
With Pseudoproline Monomer "Inaccessible" hGH-derived peptide42%[4]
Standard Fmoc-SPPS hAmylin(8-37)Traces of desired peptide[5]
With Pseudoproline Dipeptides hAmylin(8-37)High yield and purity[5]

Note: The data presented are from different studies and on different peptide sequences. They are intended to illustrate the general improvement in purity observed when using pseudoproline-based strategies for difficult sequences, not as a direct quantitative comparison for a single peptide.

Experimental Protocols

The following are detailed protocols for the synthesis of a hypothetical aggregation-prone peptide containing an Ile-Thr motif, both with and without the use of this compound.

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard method using individual Fmoc-amino acids.

1. Resin Swelling:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[6]

2. Fmoc Deprotection:

3. Amino Acid Coupling (for all residues except Ile-Thr):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Wash the resin as described in step 2.

4. Coupling of Fmoc-Thr(tBu)-OH and Fmoc-Ile-OH:

  • Sequentially couple Fmoc-Thr(tBu)-OH and then Fmoc-Ile-OH using the same procedure as in step 3.

5. Repeat Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash and dry the resin.

  • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[4]

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7][8]

Protocol 2: Fmoc SPPS with this compound

This protocol incorporates the pseudoproline dipeptide to overcome aggregation at the Ile-Thr sequence.

1. Resin Swelling and Initial Cycles:

  • Follow steps 1-3 of Protocol 1 for all amino acids preceding the Threonine residue.

2. Coupling of this compound:

  • After the Fmoc deprotection of the amino acid preceding Threonine, add a solution of this compound (1.5 eq.), HATU (1.45 eq.), and DIPEA (3 eq.) in DMF to the resin.

  • Allow the coupling to proceed for 2-4 hours.

  • Monitor the reaction with a Kaiser test.

  • Wash the resin as described in Protocol 1, step 2.

3. Subsequent Cycles:

  • Continue with the synthesis by repeating steps 2 and 3 of Protocol 1 for the remaining amino acids.

4. Cleavage and Deprotection:

  • Follow step 6 of Protocol 1. The TFA in the cleavage cocktail will also cleave the oxazolidine ring of the pseudoproline, regenerating the native Threonine residue.[3]

5. Purification:

  • Purify the crude peptide as described in step 7 of Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the key differences in the synthesis workflows.

Standard_SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_AA Couple Fmoc-AA-OH Deprotection1->Coupling_AA Wash1 Wash Coupling_AA->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Thr Couple Fmoc-Thr(tBu)-OH Deprotection2->Coupling_Thr Wash2 Wash Coupling_Thr->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling_Ile Couple Fmoc-Ile-OH Deprotection3->Coupling_Ile Wash3 Wash Coupling_Ile->Wash3 Continue Continue Synthesis Wash3->Continue Cleavage Cleavage & Deprotection (TFA Cocktail) Continue->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Standard SPPS Workflow for an Ile-Thr containing peptide.

Pseudoproline_SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_AA Couple Fmoc-AA-OH Deprotection1->Coupling_AA Wash1 Wash Coupling_AA->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Pseudo Couple This compound Deprotection2->Coupling_Pseudo Wash2 Wash Coupling_Pseudo->Wash2 Continue Continue Synthesis Wash2->Continue Cleavage Cleavage & Deprotection (TFA Cocktail) Continue->Cleavage Purification RP-HPLC Purification Cleavage->Purification

SPPS Workflow incorporating this compound.

Conclusion

The use of this compound offers a significant advantage in the synthesis of peptides prone to aggregation, particularly those containing the Ile-Thr motif. By disrupting the formation of secondary structures, this pseudoproline dipeptide facilitates more efficient and complete reactions, leading to a crude product of substantially higher purity. This, in turn, simplifies the downstream purification process and can significantly improve the overall yield of the target peptide. For researchers tackling the synthesis of "difficult" peptide sequences, the incorporation of this compound is a highly effective strategy to enhance the quality and success rate of their synthetic efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification and Data

To ensure accurate handling and documentation, key identifying information for Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH is summarized below.

PropertyValue
CAS Number 957780-52-8[1][2]
Molecular Formula C₂₈H₃₄N₂O₆[1][3]
Molecular Weight 494.6 g/mol [1]

Core Disposal Protocol

The primary directive for the disposal of Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH is to manage it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or mixed with regular trash.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[3]

  • Body Protection: A laboratory coat or a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Step 2: Waste Collection

All solid waste containing Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH must be collected in a designated and compatible hazardous waste container. This includes:

  • Residual amounts of the compound.

  • Empty containers that held the substance.

  • Contaminated materials such as weighing paper, gloves, and wipers.

The container should be made of a non-reactive material, for instance, high-density polyethylene (B3416737) (HDPE), and must be kept securely closed when not in use.[4]

Step 3: Labeling

The waste container must be clearly and accurately labeled to ensure safe handling and disposal by your institution's environmental health and safety personnel. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH".

  • A clear indication of the primary hazards (e.g., "Irritant," "Handle with Caution").

  • The date when the waste was first added to the container.[4]

Step 4: Storage

The sealed and labeled waste container should be stored in a designated hazardous waste accumulation area. This area must be:

  • Well-ventilated.

  • Away from sources of ignition.

  • Separate from any incompatible materials.

Step 5: Final Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] It is imperative to follow all institutional, local, and national regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH.

G cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal A Identify Waste Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated Hazardous Waste Container B->C Proceed to Collection D Collect all solid waste (residue, contaminated items) C->D E Label Container Clearly - 'Hazardous Waste' - Full Chemical Name - Hazards & Date D->E F Store in Designated Hazardous Waste Area E->F Proceed to Storage G Arrange for Pickup by EHS or Licensed Contractor F->G H Follow all Institutional and Local Regulations G->H

Caption: Workflow for the safe disposal of Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH.

References

Personal protective equipment for handling Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling Fmoc-Ile-Thr(psi(Me,Me)pro)-OH. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for similar Fmoc-protected amino acids and the general principles of laboratory safety in peptide synthesis.

I. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications & Use
Eye/Face Protection Safety glasses with side-shieldsMust conform to EN166 or NIOSH standards. Required at all times in the laboratory to protect from splashes or dust.[1][2]
Face shieldRecommended when handling larger quantities or when there is a significant risk of splashing, particularly during cleavage procedures with TFA.[3]
Hand Protection Nitrile glovesCheck for latex allergies and ensure a proper fit for good dexterity.[4] Do not reuse disposable gloves.[4]
Body Protection Laboratory coatShould be fully buttoned to protect skin and clothing from spills.[4]
ApronRecommended for additional protection when handling corrosive reagents like TFA.[1]
Respiratory Protection Chemical fume hoodAll handling of the solid compound and volatile reagents (e.g., piperidine (B6355638), TFA) must be performed in a well-ventilated chemical fume hood to prevent inhalation.[5]

II. Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place, away from incompatible substances. The recommended storage temperature is typically 2-8°C.

  • Keep the container tightly closed when not in use.[2]

2. Weighing and Preparation of Solutions:

  • Always perform weighing operations within a chemical fume hood to avoid inhaling fine powders.

  • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Common solvents in peptide synthesis include dimethylformamide (DMF) and dichloromethane (B109758) (DCM).

3. Use in Peptide Synthesis (Example Protocol: Coupling Step): This protocol outlines a general procedure for coupling this compound onto a resin-bound peptide chain.

  • Step 1: Resin Swelling: Swell the resin in an appropriate solvent like DMF.

  • Step 2: Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group of the preceding amino acid.[6][7] This step should be performed in a fume hood as piperidine is toxic and volatile.

    • Agitate the mixture for a specified time (e.g., 5-15 minutes).[6]

    • Drain the piperidine solution into a designated hazardous waste container.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Step 3: Amino Acid Activation:

    • In a separate vessel, dissolve this compound and an activating agent (e.g., HOBt, Oxyma) in DMF.

    • Add a coupling reagent such as DIC.

  • Step 4: Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the reaction to proceed for the required duration.

  • Step 5: Washing: Wash the resin with DMF to remove any unreacted reagents.

III. Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.[5]

Waste Stream Management:

Waste TypeDescriptionDisposal Procedure
Unused/Expired Solid The original solid this compound.Place in a clearly labeled, sealed, and chemically compatible container marked as "Hazardous Waste".[5]
Contaminated Solid Waste Items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips.Collect in a designated, labeled hazardous waste container.[5]
Liquid Waste (Organic) Solvents from washing steps (e.g., DMF, DCM) and reaction mixtures.Collect in a labeled, sealed container for hazardous liquid waste. Clearly list all chemical constituents.
Liquid Waste (Basic) Piperidine solutions used for Fmoc deprotection.Collect in a separate, labeled container for basic hazardous waste. Do not mix with acidic waste.
Liquid Waste (Acidic) Trifluoroacetic acid (TFA) solutions from cleavage steps.Collect in a separate, labeled container for acidic hazardous waste. Neutralize carefully if required by institutional protocols.

General Disposal Principles:

  • Never dispose of chemical waste down the drain.[5]

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[5]

  • Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical names of the contents.

IV. Workflow Diagram

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.

cluster_prep Preparation & Storage cluster_synthesis Peptide Synthesis Workflow cluster_disposal Waste Management & Disposal receiving Receiving & Inspection storage Secure Storage (2-8°C) receiving->storage weighing Weighing in Fume Hood storage->weighing dissolving Dissolving in Solvent weighing->dissolving solid_waste Contaminated Solid Waste weighing->solid_waste Waste deprotection Fmoc Deprotection (Piperidine) dissolving->deprotection To Synthesis activation Amino Acid Activation deprotection->activation liquid_waste Liquid Waste Segregation deprotection->liquid_waste Waste coupling Coupling to Resin activation->coupling washing_synthesis Resin Washing coupling->washing_synthesis washing_synthesis->liquid_waste Waste disposal EHS Hazardous Waste Disposal solid_waste->disposal liquid_waste->disposal

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。